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Core Science & Biosynthesis

Foundational

chemical structure and physical properties of o-Tolyl Phosphorochloridate-d14

An In-depth Examination of its Chemical Structure, Physicochemical Properties, and Applications in Drug Development This technical guide provides a comprehensive overview of o-Tolyl Phosphorochloridate-d14, a deuterated...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Examination of its Chemical Structure, Physicochemical Properties, and Applications in Drug Development

This technical guide provides a comprehensive overview of o-Tolyl Phosphorochloridate-d14, a deuterated organophosphorus compound of significant interest to researchers and professionals in drug development and chemical synthesis. This document delves into the compound's chemical structure, and physical properties, and explores its potential applications, particularly as a stable isotope-labeled internal standard and a building block in the synthesis of complex molecules.

Introduction: The Significance of Deuteration in Organophosphorus Chemistry

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, is a powerful tool in modern medicinal chemistry and drug development. This subtle modification, known as deuteration, can significantly alter a molecule's metabolic profile by leveraging the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage. This can result in improved pharmacokinetic properties, such as a longer half-life, increased drug exposure, and a reduction in the formation of potentially toxic metabolites.

o-Tolyl Phosphorochloridate-d14, as a deuterated analog, offers these potential advantages for the development of novel therapeutics. Furthermore, its isotopic purity makes it an invaluable tool for quantitative analysis in complex biological matrices, serving as an ideal internal standard in mass spectrometry-based assays.

Chemical Structure and Nomenclature

The chemical structure of o-Tolyl Phosphorochloridate-d14 is characterized by a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a chlorine atom, and two deuterated o-tolyloxy groups. The deuteration is specifically on the aromatic rings and the methyl groups of the tolyl moieties.

Systematic Name: 1-[chloro-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]phosphoryl]oxy-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene

Synonyms:

  • Di(o-tolyl) Phosphorochloridate-d14

  • Phosphorochloridic Acid, Di-o-tolyl Ester-d14

  • Phosphorochloridic Acid, Bis(2-methylphenyl) Ester-d14

  • NSC 60025-d14

Molecular Formula: C₁₄D₁₄ClO₃P

Molecular Weight: 310.77 g/mol

CAS Number of Non-Deuterated Analog: 6630-13-3 (for di(o-tolyl) phosphorochloridate)

Caption: Chemical structure of o-Tolyl Phosphorochloridate-d14.

Physicochemical Properties

Detailed experimental data for the physical properties of o-Tolyl Phosphorochloridate-d14 are not extensively reported in the literature. However, based on the properties of its non-deuterated analog and similar organophosphorus compounds, the following characteristics can be anticipated.

PropertyValue (Predicted/Inferred)Source/Basis
Appearance Colorless to light yellow liquid or solidGeneral properties of phosphorochloridates
Melting Point Not availableData for the deuterated compound is not published.
Boiling Point Not availableData for the deuterated compound is not published.
Density Not availableData for the deuterated compound is not published.
Solubility Soluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene). Reacts with protic solvents (e.g., water, alcohols).General reactivity of phosphorochloridates
Stability Sensitive to moisture and heat. Hydrolyzes in the presence of water.General reactivity of phosphorochloridates

Spectroscopic and Analytical Characterization

Spectroscopic analysis is crucial for confirming the identity, purity, and structure of o-Tolyl Phosphorochloridate-d14. While a dedicated public spectral database for this specific deuterated compound is not available, the expected spectral features can be inferred from the known behavior of organophosphorus compounds and the presence of deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a significant reduction or complete absence of signals in the aromatic and methyl regions due to the extensive deuteration. Any residual proton signals would indicate incomplete deuteration and could be used to quantify isotopic purity.

  • ¹³C NMR: The carbon-13 NMR spectrum would show signals for the aromatic and methyl carbons. The signals for deuterated carbons will exhibit splitting due to C-D coupling and will have a lower intensity compared to their non-deuterated counterparts.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. A single resonance is expected for o-Tolyl Phosphorochloridate-d14, with a chemical shift characteristic of a phosphorochloridate environment. The exact chemical shift would be influenced by the electronic effects of the deuterated tolyl groups.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of o-Tolyl Phosphorochloridate-d14.

  • Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion peak (M+) at m/z corresponding to the calculated molecular weight of 310.77. The isotopic pattern of this peak, particularly the presence of the chlorine-37 isotope, will be a key identifier.

  • Fragmentation Pattern: Organophosphorus compounds often exhibit characteristic fragmentation patterns. For o-Tolyl Phosphorochloridate-d14, fragmentation is likely to involve the loss of a chlorine radical, deuterated tolyl groups, or rearrangement reactions. The presence of deuterated fragments will be a clear indicator of the isotopic labeling.

Infrared (IR) Spectroscopy

The IR spectrum of o-Tolyl Phosphorochloridate-d14 would be characterized by the following key absorption bands:

  • P=O stretch: A strong absorption band is expected in the region of 1250-1350 cm⁻¹, characteristic of the phosphoryl group.

  • P-O-C (aryl) stretch: Absorptions in the 1100-1250 cm⁻¹ and 900-1050 cm⁻¹ regions.

  • C-D stretch (aromatic and aliphatic): The presence of C-D bonds will give rise to absorption bands at lower frequencies (around 2100-2260 cm⁻¹) compared to the corresponding C-H stretching vibrations.

  • Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.

Synthesis and Handling

Synthetic Approach

The synthesis of o-Tolyl Phosphorochloridate-d14 would likely follow established methods for the preparation of phosphorochloridates. A plausible synthetic route involves the reaction of phosphorus oxychloride (POCl₃) with deuterated o-cresol (o-cresol-d8) in the presence of a suitable base to scavenge the liberated HCl.

synthesis_workflow POCl3 Phosphorus Oxychloride (POCl₃) Reaction Reaction in an inert solvent (e.g., Dichloromethane) POCl3->Reaction oCresol_d8 o-Cresol-d8 (2 equivalents) oCresol_d8->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product o-Tolyl Phosphorochloridate-d14 Reaction->Product

Caption: A plausible synthetic workflow for o-Tolyl Phosphorochloridate-d14.

The reaction would need to be carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride and the final product. Purification would typically be achieved by distillation or chromatography.

Safety and Handling

o-Tolyl Phosphorochloridate-d14 is expected to have similar toxicological properties to other organophosphorus compounds and phosphorochloridates. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. As a phosphorochloridate, it is corrosive and will react with moisture to release hydrochloric acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and away from water and other protic substances.

Applications in Drug Development and Research

The primary applications of o-Tolyl Phosphorochloridate-d14 stem from its nature as a stable isotope-labeled compound and a reactive chemical intermediate.

Internal Standard for Quantitative Analysis

Due to its chemical identity being nearly identical to its non-deuterated counterpart, o-Tolyl Phosphorochloridate-d14 is an excellent internal standard for quantitative analysis using mass spectrometry (e.g., LC-MS, GC-MS). Its distinct mass allows for accurate quantification of the non-deuterated analyte in complex biological matrices such as plasma, urine, and tissue homogenates, by correcting for variations in sample preparation and instrument response.

Mechanistic and Metabolic Studies

Deuterated compounds are invaluable tools for elucidating metabolic pathways and reaction mechanisms. By incorporating o-Tolyl Phosphorochloridate-d14 into a potential drug candidate, researchers can track its metabolic fate and identify the sites of metabolic transformation. The kinetic isotope effect can also be utilized to probe the rate-determining steps of enzymatic reactions.

Synthesis of Deuterated Drug Candidates

o-Tolyl Phosphorochloridate-d14 can serve as a key building block for the synthesis of more complex deuterated molecules, including active pharmaceutical ingredients (APIs). The phosphorochloridate moiety is a versatile reactive group that can be used to introduce the di(o-tolyl-d7)phosphate group into a variety of molecules containing nucleophilic functional groups such as alcohols and amines. This allows for the targeted deuteration of specific regions of a drug molecule to enhance its pharmacokinetic properties.

application_workflow oTCP_d14 o-Tolyl Phosphorochloridate-d14 InternalStandard Internal Standard (LC-MS, GC-MS) oTCP_d14->InternalStandard MetabolicStudies Mechanistic & Metabolic Studies oTCP_d14->MetabolicStudies Synthesis Synthesis of Deuterated Drug Candidates oTCP_d14->Synthesis

Caption: Key application areas for o-Tolyl Phosphorochloridate-d14.

Conclusion

o-Tolyl Phosphorochloridate-d14 is a specialized chemical entity with significant potential in the fields of drug discovery, development, and analytical chemistry. Its unique isotopic labeling provides a powerful tool for quantitative analysis and for the synthesis of novel deuterated compounds with potentially improved therapeutic profiles. While a comprehensive dataset of its physical and spectroscopic properties is not yet widely available, this guide provides a foundational understanding of its characteristics and applications based on established chemical principles and data from analogous compounds. As the use of deuterated molecules in pharmaceutical research continues to grow, the importance of compounds like o-Tolyl Phosphorochloridate-d14 is set to increase, making it a valuable asset for scientists and researchers in the field.

References

  • Given the absence of specific literature on o-Tolyl Phosphorochloridate-d14, this section would typically include citations to relevant articles on deuterated drugs, organophosphorus chemistry, and spectroscopic techniques.
Exploratory

Introduction: The Critical Role of Isotopic Purity in High-Stakes Research

An In-Depth Technical Guide to the Isotopic Purity Specifications for o-Tolyl Phosphorochloridate-d14 In the landscape of modern drug development and metabolic research, stable isotope-labeled (SIL) compounds are indispe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Isotopic Purity Specifications for o-Tolyl Phosphorochloridate-d14

In the landscape of modern drug development and metabolic research, stable isotope-labeled (SIL) compounds are indispensable tools. o-Tolyl Phosphorochloridate-d14, a deuterated analogue of a reactive phosphorylating agent, serves as a crucial internal standard and synthetic precursor. Its applications range from quantitative bioanalysis using mass spectrometry, where it ensures analytical accuracy, to the synthesis of deuterated pharmaceutical ingredients, such as analogues of the "sartan" class of antihypertensives.[1][2] The efficacy of o-Tolyl Phosphorochloridate-d14 in these demanding roles is not merely a function of its chemical identity, but is fundamentally dictated by its isotopic purity.

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a superficial data sheet to provide a deep, mechanistic understanding of isotopic purity. We will explore the synthetic origins of isotopic variants, define the key specifications that ensure analytical integrity, and present robust, self-validating protocols for the precise characterization of this important research chemical.

The Genesis of Isotopic Variants: A Synthesis Perspective

Understanding the specifications for isotopic purity begins with an appreciation of the synthetic process. It is a common misconception that a "d14" compound consists purely of molecules containing exactly fourteen deuterium atoms. In reality, any synthesis yields a population of molecules with a statistical distribution of isotopes, known as isotopologues.[3]

A plausible synthetic route for o-Tolyl Phosphorochloridate-d14 involves two principal stages: the deuteration of the aromatic precursor and the subsequent phosphorylation.

  • Deuteration of Toluene: The starting material, toluene, must be deuterated on both the aromatic ring (7 positions) and the methyl group (7 positions) to achieve the d14 designation. This is typically accomplished via a catalyzed hydrogen-deuterium (H/D) exchange reaction. Methods include heating toluene with a deuterium source like heavy water (D₂O) in the presence of an acid catalyst (e.g., deuterated sulfuric acid) or a transition metal catalyst under pressure.[4]

  • Phosphorylation: The resulting toluene-d14 is then reacted to form the final product. A common method for creating such organophosphorus compounds involves reacting the corresponding alcohol (in this case, o-cresol-d14, derived from toluene-d14) with a phosphorylating agent like phosphorus oxychloride (POCl₃).[5][6]

The H/D exchange process is statistical, not absolute. Even with a highly efficient deuterating reagent (e.g., 99.8% D₂O), there is a small but finite probability that a hydrogen atom will remain at any given position.[3] This results in a product that is predominantly the d14 isotopologue but also contains d13, d12, and other species. The stability of the deuterium label is also a key consideration; labels on aromatic rings are generally stable and non-exchangeable under typical analytical conditions, which is a desirable characteristic for an internal standard.[7][8]

Logical Flow of Synthesis and Impurity Generation

cluster_synthesis Plausible Synthetic Pathway cluster_impurities Sources of Isotopic Impurity Toluene Toluene (C₇H₈) Toluene_d14 Toluene-d14 (C₇D₁₄) Toluene->Toluene_d14 H/D Exchange (e.g., D₂O, Catalyst, Heat) oCresol_d14 o-Cresol-d14 Toluene_d14->oCresol_d14 Hydroxylation Incomplete_HD Incomplete H/D Exchange Toluene_d14->Incomplete_HD Leads to FinalProduct o-Tolyl Phosphorochloridate-d14 oCresol_d14->FinalProduct Phosphorylation POCl3 Phosphorus Oxychloride (POCl₃) POCl3->FinalProduct Isotopologues d13, d12, d11... Isotopologues Incomplete_HD->Isotopologues Results in

Caption: Plausible synthesis pathway and origin of isotopic variants.

Defining Isotopic Purity: Key Specifications for Researchers

For o-Tolyl Phosphorochloridate-d14 to function reliably as an internal standard, its purity must be defined by several metrics. These specifications form a self-validating system; if all criteria are met, the material can be trusted for accurate quantification.

  • Isotopic Enrichment: This refers to the percentage of deuterium at the labeled positions.[3] For high-quality standards, this should be very high. A typical specification is ≥98 atom % D. This value is the cornerstone from which the expected isotopologue distribution is derived.

  • Isotopologue Distribution (Species Abundance): This is the measured percentage of the total population of molecules that have a specific isotopic composition (d14, d13, d12, etc.).[3] It is the most direct measure of isotopic purity. The primary specification is for the target isotopologue (d14), which should be the most abundant species.

  • Chemical Purity: This refers to the absence of any other chemical compounds. Impurities can introduce interfering peaks and compromise analytical results. A high chemical purity is essential.[9]

  • Contribution to the Unlabeled Analyte (M+0): When used as an internal standard, the most critical isotopic impurity is the presence of the unlabeled analyte (d0) within the deuterated material. This d0 component will contribute to the signal of the target analyte, causing a positive bias, especially at the lower limit of quantitation (LLOQ).[9] Regulatory guidance often dictates that the interference from the internal standard in a blank sample should be no more than 20% of the analyte response at the LLOQ.[9]

Table 1: Isotopic Purity Specifications for o-Tolyl Phosphorochloridate-d14

ParameterSpecificationRationale & Causality
Chemical Purity >99.0%Ensures that the analytical signal is free from interference by unrelated chemical contaminants.[10]
Isotopic Enrichment ≥98 atom % DA high enrichment minimizes the abundance of lower-mass isotopologues, ensuring the d14 species is dominant and analytically distinct.[10]
Isotopologue Abundance (d14) Report Value (Typically >85%)The primary indicator of labeling success. The theoretical maximum is dependent on the isotopic enrichment of the starting materials.[3]
Unlabeled Analyte (d0) <0.1% (or as specified by assay)Directly controls the degree of "cross-talk" or interference with the analyte signal, crucial for accurate quantification at low levels.[7]
Cross-Talk Contribution ≤20% of Analyte Signal at LLOQA functional specification that ensures the isotopic impurity does not compromise the sensitivity and accuracy of the bioanalytical method.[9]

The Analytical Core: Protocols for Purity Determination

Verifying the isotopic purity of o-Tolyl Phosphorochloridate-d14 requires a multi-technique approach, primarily relying on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Method 1: High-Resolution Mass Spectrometry (HRMS) for Isotopologue Distribution

HRMS is the definitive technique for determining the abundance of each isotopologue. Its ability to resolve small mass differences allows for the accurate quantification of the d14, d13, d12, etc., species.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of o-Tolyl Phosphorochloridate-d14 at 1 mg/mL in acetonitrile. The choice of an aprotic solvent like acetonitrile prevents any potential for H/D exchange on the molecule, ensuring the measured purity reflects the material itself.

    • From the stock, prepare a working solution at 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acidic aqueous-organic mixture promotes efficient electrospray ionization (ESI).

  • LC-HRMS Analysis:

    • Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or TOF instrument, capable of >60,000 resolution. High resolution is critical to separate the isotopic peaks from potential isobaric interferences.

    • Chromatography: Perform a rapid isocratic elution on a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) with the working solution mobile phase. The goal of chromatography here is not separation from other chemicals (assuming high chemical purity) but to deliver a clean, sharp peak to the mass spectrometer.

    • MS Acquisition:

      • Ionization Mode: Electrospray Ionization, Positive (ESI+). The phosphorochloridate moiety is expected to ionize effectively.

      • Scan Mode: Full Scan (m/z 200-400). A full scan is necessary to capture the entire isotopic cluster of the parent ion.

      • Data Analysis: Extract the ion chromatograms for the expected [M+H]⁺ ions of each isotopologue (d0 through d14). Integrate the peak area for each isotopologue and calculate the relative percentage of each to determine the species abundance.

HRMS Workflow for Isotopologue Analysis

A 1. Prepare 1 µg/mL Solution in 50:50 ACN:H₂O B 2. Inject into LC-HRMS System (e.g., Orbitrap, TOF) A->B C 3. Acquire Full Scan Data (ESI+, m/z 200-400) B->C D 4. Extract Ion Chromatograms for each Isotopologue (d0 to d14) C->D E 5. Integrate Peak Areas D->E F 6. Calculate Relative Abundance (%) E->F

Caption: Workflow for HRMS determination of isotopologue distribution.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Enrichment & Positional Integrity

While MS provides the overall distribution, NMR spectroscopy is unparalleled for confirming the positions of deuterium incorporation and for measuring the overall isotopic enrichment by quantifying the small residual proton signals.[3]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of o-Tolyl Phosphorochloridate-d14 into an NMR tube.

    • Add ~0.6 mL of a suitable deuterated solvent that does not have signals overlapping with the expected residual proton signals of the analyte (e.g., Chloroform-d, CDCl₃).

    • Add a known quantity of a high-purity internal standard with a simple, well-resolved signal in a clean region of the spectrum (e.g., 1,3,5-trichlorobenzene). This is essential for quantitative analysis (qNMR).

  • ¹H NMR Analysis:

    • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is required for sensitivity and dispersion.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Relaxation Delay (d1): Set to a long delay (e.g., 30-60 seconds). This is the most critical parameter for quantitation. It must be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons to ensure full relaxation and accurate integration.

      • Number of Scans (ns): A high number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio for the very small residual proton signals.

    • Data Analysis:

      • Carefully integrate the area of the residual proton signals corresponding to the aromatic and methyl positions of the analyte.

      • Integrate the area of the known internal standard peak.

      • By comparing the analyte integral to the standard integral, the absolute amount of residual hydrogen can be calculated. From this, the overall atom % D enrichment can be determined.

  • ²H (Deuterium) NMR Analysis (Optional but Recommended):

    • A ²H NMR spectrum can be acquired to confirm that deuterium is present at all expected positions. The chemical shifts in ²H NMR are nearly identical to ¹H NMR, providing a direct map of the deuteration pattern.[4] This serves as an excellent qualitative confirmation of the labeling scheme.

Data Interpretation: A Practical Example

Following the HRMS protocol, a typical high-purity batch of o-Tolyl Phosphorochloridate-d14 would be expected to yield a distribution of isotopologues. The table below illustrates a theoretical distribution calculated for a synthesis achieving a 99.5% isotopic enrichment at each of the 14 possible positions.

Table 2: Theoretical Isotopologue Distribution for o-Tolyl Phosphorochloridate-d14 (Assuming 99.5% Enrichment)

IsotopologueMass Difference from d0 [M+H]⁺Relative Abundance (%)
d14+1493.2%
d13+136.6%
d12+120.2%
d11+11<0.1%
.........
d00<0.001%

Note: This is a statistical calculation. The actual measured distribution provides the true quality metric for a given batch.[3]

Conclusion

The specification of isotopic purity for a complex molecule like o-Tolyl Phosphorochloridate-d14 is a multi-faceted process that demands more than a single number on a certificate of analysis. It requires a holistic understanding rooted in the realities of chemical synthesis and validated by a rigorous, multi-technique analytical approach. For the researcher, insisting on comprehensive data—including chemical purity, isotopic enrichment, and a full isotopologue distribution—is paramount. By employing the robust HRMS and NMR protocols described herein, scientists can verify these critical specifications, ensuring that their internal standards are not a source of error but a foundation for accurate, reproducible, and trustworthy results in the critical path of drug discovery and development.

References

  • TAIYO NIPPON SANSO. (2022). Development of Flow Synthesis Method for Deuterated Aromatic Compounds. TAIYO NIPPON SANSO Technical Report No.41. [Link]

  • Kim, D., et al. (n.d.). Method for preparing deuterated aromatic compounds.
  • Scribd. (n.d.). Deuterated Aromatic Compound Synthesis. [Link]

  • J. R. Heys, et al. (n.d.). Method for preparing deuterated aromatic compounds.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • J. R. Heys, et al. (n.d.). Method for preparing deuterated aromatic compounds.
  • Warwick, D. (2011). Chapter 3: Labelling with Deuterium and Tritium. The Royal Society of Chemistry. [Link]

  • Pu, X., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]

  • Gicela, G., et al. (2025). Excited‐State Basicity Diverts the Site‐Selectivity of Aromatic Deuteration: Application to the Late‐Stage Labeling of Pharmaceuticals. PMC. [Link]

  • Smith, A., et al. (2015). Deuteration of Aromatic Rings under Very Mild Conditions through Keto-Enamine Tautomeric Amplification. The Journal of Organic Chemistry. [Link]

  • Johns Hopkins University. (n.d.). Use of phosphorus oxychloride in synthesizing nucleotides and ollgonucleotides. [Link]

  • Organic Syntheses Procedure. (n.d.). An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask.... [Link]

  • Mungall, W. S., et al. (1974). Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. Nucleic Acids Research. [Link]

  • Almac Group. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

  • University of Oxford. (n.d.). Protocols - Mass Spectrometry Research Facility. [Link]

  • Mungall, W. S., et al. (1974). Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. PMC. [Link]

  • Powers, R., et al. (2014). Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes. PMC. [Link]

  • Kumar, A., et al. (2020). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry. [Link]

  • Borim de Souza, C., et al. (2024). NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers. [Link]

  • Borim de Souza, C., et al. (2024). NMR-based plant metabolomics protocols: a step-by-step guide. Authorea. [Link]

  • University of Washington. (n.d.). Stable Isotope Labeling Strategies. [Link]

  • LOUIS. (2019). NMR Analysis of Metabolomic Changes in Levels of Neurotransmitters in Rodents. [Link]

  • Peng, X., et al. (2017). Stable isotope N-phosphoryl amino acids labeling for quantitative profiling of amine-containing metabolites using liquid chromatography mass spectrometry. Analytica Chimica Acta. [Link]

  • Alcon, M., et al. (n.d.). Process for the preparation of a cyanobiphenyl.
  • Fisicaro, P., et al. (2024). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. PMC. [Link]

  • DigitalCommons@UNL. (n.d.). NMR Analysis of a Stress Response Metabolic Signaling Network. [Link]

  • Eurisotop. (2011). Stable Isotopes for Mass Spectrometry. [Link]

  • Letsinger, R. L., et al. (1976). Solid support synthesis of oligothymidylates using phosphorochloridates and 1-alkylimidazoles. PMC. [Link]

Sources

Foundational

primary synthesis routes for deuterated o-Tolyl Phosphorochloridate

An In-Depth Technical Guide to the Primary Synthesis Routes for Deuterated o-Tolyl Phosphorochloridate Introduction In the landscape of modern analytical chemistry, particularly within pharmaceutical and bioanalytical re...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Primary Synthesis Routes for Deuterated o-Tolyl Phosphorochloridate

Introduction

In the landscape of modern analytical chemistry, particularly within pharmaceutical and bioanalytical research, the demand for high-purity, stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantification.[1] Deuterated compounds, which are chemically identical to their non-deuterated counterparts but for the substitution of hydrogen with deuterium, serve as the gold standard in mass spectrometry-based assays.[2] This substitution provides a distinct mass signature, enabling precise correction for sample loss, matrix effects, and ionization suppression—factors that can significantly impact data integrity.[1]

Deuterated o-tolyl phosphorochloridate is a critical internal standard for the quantification of its non-labeled analogue, a compound of interest in various fields, including as a potential metabolite of certain organophosphate pesticides and as a synthetic intermediate. This technical guide provides a comprehensive overview of the primary synthesis routes for deuterated o-tolyl phosphorochloridate, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Primary Synthesis Strategy: A Two-Step Approach from o-Cresol

The most robust and controllable pathway to deuterated o-tolyl phosphorochloridate involves a two-step synthesis commencing with the deuteration of o-cresol, followed by its reaction with phosphorus oxychloride. This approach allows for a high degree of deuterium incorporation and yields a product with excellent isotopic purity.

Part 1: Deuteration of o-Cresol

The initial and foundational step is the efficient deuteration of the o-cresol starting material. The primary methods for this transformation are acid-catalyzed hydrogen-deuterium (H-D) exchange and metal-catalyzed H-D exchange.

This method leverages a strong acid catalyst to facilitate the exchange of protons on the aromatic ring and the methyl group of o-cresol with deuterium from a deuterium source, typically deuterium oxide (D₂O). A solid-supported acid catalyst, such as Amberlyst 15, is highly recommended as it simplifies the work-up procedure, allowing for easy removal of the catalyst by filtration.[3][4]

Experimental Protocol: Acid-Catalyzed Deuteration of o-Cresol

  • Catalyst Preparation: In a fume hood, place Amberlyst 15 resin in a round-bottom flask and dry under high vacuum for 24 hours to remove any adsorbed water.

  • Reaction Setup: To a sealable, heavy-walled glass reactor, add the dried Amberlyst 15 (approximately 20% by weight of the o-cresol). Add o-cresol (1.0 eq) and deuterium oxide (D₂O, at least a 10-fold molar excess).

  • Reaction Conditions: Seal the reactor and heat the mixture to 120-150 °C with vigorous stirring for 24-48 hours. The elevated temperature is necessary to overcome the activation energy for the H-D exchange on the aromatic ring and the methyl group.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the Amberlyst 15 catalyst.

    • The filtrate, containing the deuterated o-cresol and excess D₂O, can be subjected to lyophilization to remove the D₂O.[3]

    • Alternatively, the deuterated o-cresol can be extracted with a suitable organic solvent like diethyl ether or dichloromethane. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure.[3]

  • Characterization: The extent of deuteration should be assessed by ¹H NMR spectroscopy by observing the reduction in the integrals of the aromatic and methyl protons. Mass spectrometry can be used to confirm the mass shift corresponding to the incorporated deuterium atoms. For a higher degree of deuteration, the process can be repeated.

Causality Behind Experimental Choices:

  • Solid-Supported Catalyst: The use of Amberlyst 15, a sulfonic acid-functionalized polystyrene resin, provides a high concentration of acidic sites while being easily separable from the reaction mixture, thus avoiding contamination of the product.

  • Excess D₂O: A large excess of deuterium oxide is used to drive the equilibrium of the H-D exchange towards the deuterated product.

  • Elevated Temperature: The C-H bonds on the aromatic ring and the sp³-hybridized methyl group are relatively strong. Elevated temperatures are required to facilitate the electrophilic substitution reaction on the ring and the exchange on the methyl group.

Diagram of the Deuteration Workflow

cluster_deuteration Deuteration of o-Cresol start o-Cresol reagents Amberlyst 15, D₂O (excess) start->reagents reaction Heat (120-150 °C) Stir (24-48 h) reagents->reaction workup Cool, Filter, Extract/Lyophilize reaction->workup product Deuterated o-Cresol workup->product

Caption: Workflow for the deuteration of o-cresol.

Part 2: Synthesis of Deuterated o-Tolyl Phosphorochloridate

With the deuterated o-cresol in hand, the next step is the reaction with phosphorus oxychloride (POCl₃) to form the desired phosphorochloridate. This reaction must be carefully controlled to favor the formation of the di-substituted product, di-(o-tolyl) phosphorochloridate, from which the title compound is derived. The reaction of phenols with POCl₃ can yield a mixture of mono-, di-, and tri-substituted products. To selectively obtain the di-substituted product, the stoichiometry of the reactants is critical.

Experimental Protocol: Synthesis of Deuterated Di-(o-tolyl) Phosphorochloridate

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. The entire apparatus must be oven-dried and assembled under a positive pressure of dry nitrogen to exclude moisture, as phosphorus oxychloride reacts violently with water.[5][6]

  • Reagents:

    • Charge the flask with deuterated o-cresol (2.0 eq).

    • Add a suitable anhydrous, non-nucleophilic solvent such as toluene or dichloromethane.

    • Add a tertiary amine base, such as pyridine or triethylamine (2.0 eq), to act as an HCl scavenger.[5]

    • Cool the mixture in an ice bath to 0 °C.

  • Reaction:

    • Add phosphorus oxychloride (POCl₃, 1.0 eq), dissolved in the same anhydrous solvent, dropwise from the dropping funnel to the stirred solution of deuterated o-cresol and base. Maintain the temperature at 0-5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or ³¹P NMR.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the amine hydrochloride salt that has precipitated.

    • Wash the filtrate with cold, dilute HCl to remove any remaining base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude deuterated di-(o-tolyl) phosphorochloridate can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Phosphorus oxychloride is highly reactive towards water, leading to the formation of phosphoric acid and HCl.[5] Therefore, strict anhydrous conditions are essential to prevent decomposition of the reagent and product.

  • Tertiary Amine Base: The reaction of phenols with POCl₃ liberates HCl.[5] A non-nucleophilic tertiary amine is added to neutralize the HCl as it is formed, preventing it from reacting with the starting materials or products and driving the reaction to completion.

  • Stoichiometry: The use of a 2:1 molar ratio of deuterated o-cresol to POCl₃ is intended to favor the formation of the di-substituted product. Using a large excess of the deuterated phenol would favor the tri-substituted phosphate ester, while an excess of POCl₃ would favor the mono-substituted phosphorodichloridate.

  • Controlled Addition at Low Temperature: The reaction is exothermic. Adding the POCl₃ slowly at a low temperature helps to control the reaction rate and prevent the formation of unwanted byproducts.

Diagram of the Phosphorochloridation Reaction

cluster_phospho Synthesis of Deuterated o-Tolyl Phosphorochloridate start Deuterated o-Cresol (2 eq) reagents POCl₃ (1 eq) Pyridine (2 eq) Anhydrous Solvent start->reagents reaction 0 °C to Reflux reagents->reaction workup Filter, Wash, Dry reaction->workup product Deuterated o-Tolyl Phosphorochloridate workup->product

Caption: Synthesis of deuterated o-tolyl phosphorochloridate.

Alternative Synthesis Route: Direct H/D Exchange (A Theoretical Consideration)

An alternative, though likely more challenging, approach would be the direct deuteration of non-labeled o-tolyl phosphorochloridate. This would involve a one-step process but presents significant hurdles.

The conditions required for H-D exchange, such as high temperatures and the presence of acid or metal catalysts, could potentially lead to the hydrolysis or decomposition of the phosphorochloridate functional group. The P-Cl bond is susceptible to nucleophilic attack by water, which would be present in the form of D₂O as the deuterium source.

While this route may be feasible under specific, carefully controlled conditions (e.g., using a non-aqueous deuterium source and a highly selective catalyst), it is not a well-established or recommended method for this particular compound due to the lability of the target molecule. The two-step synthesis starting from deuterated o-cresol offers a much more reliable and higher-yielding pathway.

Data Presentation: Summary of Synthesis Parameters

ParameterMethod 1: Synthesis from Deuterated o-CresolMethod 2: Direct H/D Exchange (Theoretical)
Starting Material o-Cresolo-Tolyl Phosphorochloridate
Key Reagents D₂O, Amberlyst 15 (or metal catalyst), POCl₃, PyridineD₂O, Acid or Metal Catalyst
Number of Steps 21
Typical Isotopic Purity >98%Potentially lower due to side reactions
Key Challenges Requires handling of D₂O and anhydrous conditionsHigh risk of hydrolysis of the phosphorochloridate
Overall Feasibility HighLow to Moderate

Conclusion

The synthesis of deuterated o-tolyl phosphorochloridate is most effectively and reliably achieved through a two-step process involving the initial deuteration of o-cresol followed by a controlled reaction with phosphorus oxychloride. This method provides a high degree of isotopic enrichment and chemical purity, which are essential for its application as an internal standard in sensitive analytical methodologies. While direct deuteration of the final product remains a theoretical possibility, the inherent instability of the phosphorochloridate moiety under typical H-D exchange conditions makes this a less viable route. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable analytical tool.

References

  • Mechanistic Study of the Direct Hydrodeoxygenation of m-Cresol over WOx-Decorated Pt/C Catalysts - ACS Publications. (n.d.). Retrieved March 23, 2026, from [Link]

  • A simple procedure for the deuteriation of phenols | Request PDF - ResearchGate. (n.d.). Retrieved March 23, 2026, from [Link]

  • DEUTERIUM ISOTOPE EFFECTS IN ABSTRACTION OF HYDROGEN ATOMS FROM PHENOLS - Canadian Science Publishing. (n.d.). Retrieved March 23, 2026, from [Link]

  • The Synthesis of Alkyl Aryl Phosphates from Aryl Phosphorochloridates. I. The Sodium Alkoxide Route1 - ElectronicsAndBooks. (n.d.). Retrieved March 23, 2026, from [Link]

  • Catalytic Hydrodeoxygenation of Phenols and Cresols to Gasoline Range Biofuels. (2024, September 5). Retrieved March 23, 2026, from [Link]

  • Catalytic hydrogenation of phenol, cresol and guaiacol over physically mixed catalysts of Pd/C and zeolite solid acids - RSC Publishing. (n.d.). Retrieved March 23, 2026, from [Link]

  • What is the mechanism of reaction between phenol and phosphorus pentachloride? (n.d.). Retrieved March 23, 2026, from [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC. (n.d.). Retrieved March 23, 2026, from [Link]

  • Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone - ChemRxiv. (n.d.). Retrieved March 23, 2026, from [Link]

  • POCl3 Phosphorus Oxychloride - BYJU'S. (2019, December 9). Retrieved March 23, 2026, from [Link]

  • Hydrogenation of o-cresol on platinum catalyst: Catalytic experiments and first-principles calculations | Request PDF - ResearchGate. (2025, August 6). Retrieved March 23, 2026, from [Link]

  • On the Protonation and Deuteration of Simple Phenols - ResearchGate. (2022, June 8). Retrieved March 23, 2026, from [Link]

  • US5245069A - Process for the preparation of bis(aryl)-phosphorohalidates - Google Patents. (n.d.).
  • Why is phosphorus pentachloride not used in the synthesis of chlorophenols? (2016, February 8). Retrieved March 23, 2026, from [Link]

  • Deuterium and tritium exchange reactions of phenols and the synthesis of labelled 3,4-dihydroxyphenylalanines - Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). Retrieved March 23, 2026, from [Link]

  • Development of Flow Synthesis Method for Deuterated Aromatic Compounds. (n.d.). Retrieved March 23, 2026, from [Link]

  • o-Cresol-d7, OD | CAS 202325-50-6. (n.d.). Retrieved March 23, 2026, from [Link]

  • Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild - The Royal Society of Chemistry. (n.d.). Retrieved March 23, 2026, from [Link]

  • WO2017045648A1 - Preparation method for deuterated compound - Google Patents. (n.d.).
  • An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask, containing an over-dried Teflon-coated magnetic stir bar (4.0 × 1.5 cm, football-shaped), is fitted with a 24/40 rubber septum that is pierced with an 18G × 1.5" needle attached to a Schlenk line (Figure 1A). The flask is then dried by vacuum-heat - Organic Syntheses Procedure. (n.d.). Retrieved March 23, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

o-Tolyl Phosphorochloridate-d14 as an internal standard for LC-MS/MS analysis

Application Note: Isotope-Coded Derivatization (ICD) using o-Tolyl Phosphorochloridate-d14 for Enhanced LC-MS/MS Quantification of Polar Biomarkers Introduction & Scientific Rationale In modern LC-MS/MS bioanalysis, smal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Isotope-Coded Derivatization (ICD) using o-Tolyl Phosphorochloridate-d14 for Enhanced LC-MS/MS Quantification of Polar Biomarkers

Introduction & Scientific Rationale

In modern LC-MS/MS bioanalysis, small, polar, or neutral biomarkers (such as aliphatic alcohols, sterols, and specific amines) present a dual challenge: they exhibit poor ionization efficiency in Electrospray Ionization (ESI) and often elute near the solvent front, subjecting them to severe matrix suppression. Furthermore, the development of customized Stable Isotope-Labeled Internal Standards (SIL-IS) for novel biomarkers is often prohibitively expensive or commercially unavailable.

Isotope-Coded Derivatization (ICD) offers an elegant solution to these limitations[1]. By utilizing a derivatization reagent in both its natural (light) and isotopically heavy forms, researchers can simultaneously enhance the ionization efficiency of their analytes and generate custom SIL-IS directly on the benchtop[2].

This protocol details the use of o-Tolyl Phosphorochloridate (DOTP-d0) and its deuterated counterpart, o-Tolyl Phosphorochloridate-d14 (DOTP-d14) . Phosphorochloridates are highly reactive electrophiles that rapidly phosphorylate nucleophiles[3]. The addition of the bulky, hydrophobic di-o-tolyl phosphate group increases the analyte's retention on reversed-phase (RP) columns and provides a highly ionizable moiety with predictable fragmentation pathways, vastly improving assay sensitivity and quantitative rigor[4].

Mechanistic Pathway & Workflow

The Derivatization Mechanism

The reaction relies on the nucleophilic attack of the analyte's hydroxyl (-OH) or primary/secondary amine (-NH2) group on the electrophilic phosphorus atom of the phosphorochloridate reagent. A base catalyst, typically pyridine or triethylamine (TEA), is required. Causality: The base serves a dual purpose; it deprotonates the nucleophile to increase its reactivity and acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion[3].

DerivMechanism A Target Analyte (R-OH or R-NH2) D Derivatized Analyte (Phosphate Ester/Amide) A->D Nucleophilic Substitution B o-Tolyl Phosphorochloridate (DOTP-d0 or DOTP-d14) B->D Phosphorylation C Base Catalyst (e.g., Pyridine, TEA) C->D Acid Scavenging E Neutralized HCl (Pyridinium Chloride) C->E Salt Formation

Figure 1: Chemical mechanism of DOTP derivatization with nucleophilic analytes.

The ICD Workflow

In the ICD workflow, biological samples are derivatized with the "light" DOTP-d0 reagent, while a known concentration of the reference standard is derivatized with the "heavy" DOTP-d14 reagent. The heavy tag adds a +14 Da mass shift relative to the light tag. Causality: A mass difference of 14 Da is critical because it is large enough to completely bypass the natural isotopic envelope (M+1, M+2, M+3) of the light analyte, ensuring zero spectral overlap and absolute quantitative precision[5].

ICDWorkflow cluster_0 Parallel Isotope-Coded Derivatization (ICD) S1 Biological Sample (Unknown Analyte) D1 Derivatize with DOTP-d0 (Light Tag: +260 Da) S1->D1 R1 Reference Standard (Known Concentration) D2 Derivatize with DOTP-d14 (Heavy Tag: +274 Da) R1->D2 Q1 Quench Reaction (Add H2O to deactivate excess reagent) D1->Q1 D2->Q1 M1 Mix Light Sample & Heavy Standard (Creates Internal Standard System) Q1->M1 LC LC Separation (Light & Heavy Co-elute) M1->LC MS ESI-MS/MS Quantification (MRM Mass Shift = +14 Da) LC->MS

Figure 2: Step-by-step workflow for Isotope-Coded Derivatization (ICD) LC-MS/MS.

Step-by-Step Experimental Protocol

Reagents Required:

  • o-Tolyl Phosphorochloridate (DOTP-d0)

  • o-Tolyl Phosphorochloridate-d14 (DOTP-d14)

  • Anhydrous Acetonitrile (ACN) and Anhydrous Pyridine

  • LC-MS Grade Water (for quenching)

Step 1: Reagent Preparation Prepare a 50 mM solution of DOTP-d0 and a separate 50 mM solution of DOTP-d14 in anhydrous ACN. Caution: Phosphorochloridates are highly sensitive to moisture[3]. Use strictly anhydrous solvents and store under inert gas (Nitrogen or Argon) to prevent premature hydrolysis into unreactive phosphoric acids.

Step 2: Sample & Standard Preparation

  • Extract the target analytes from the biological matrix (e.g., plasma, urine) using Solid Phase Extraction (SPE) or Protein Precipitation.

  • Evaporate the extracts to dryness under a gentle stream of nitrogen.

  • Prepare a calibration curve of reference standards and evaporate to dryness in separate vials.

Step 3: Parallel Derivatization

  • Reconstitute both the dried samples and the dried standards in 50 µL of ACN containing 2% (v/v) anhydrous Pyridine.

  • Add 50 µL of the DOTP-d0 solution to the biological samples.

  • Add 50 µL of the DOTP-d14 solution to the reference standards.

  • Vortex thoroughly and incubate at 40°C for 30 minutes.

Step 4: Reaction Quenching (Critical Step) Add 20 µL of LC-MS grade water to all vials. Vortex and incubate for 5 minutes at room temperature. Causality: This step is non-negotiable. Water rapidly hydrolyzes any unreacted DOTP into inert di-o-tolyl hydrogen phosphate. If the reaction is not fully quenched before mixing, residual heavy reagent will react with the light sample analytes (cross-labeling), destroying the quantitative integrity of the assay.

Step 5: Mixing and LC-MS/MS Analysis Combine equal volumes (e.g., 50 µL) of the quenched light sample and the quenched heavy standard. Centrifuge to remove any precipitants, transfer to an autosampler vial, and inject onto the LC-MS/MS system.

Data Presentation & MRM Setup

The addition of the DOTP group significantly alters the mass of the target analyte. The light tag (d0) replaces an active hydrogen atom with a di-o-tolyl phosphate group, adding a net mass of 260 Da . The heavy tag (d14) adds a net mass of 274 Da .

During Collision-Induced Dissociation (CID) in the mass spectrometer, DOTP derivatives typically yield a dominant product ion corresponding to the di-o-tolyl phosphate anion/cation or the loss of an o-cresol moiety.

Table 1: Quantitative Mass Shifts and MRM Transitions (Example for an Analyte with MW = 100 Da)

Analyte StateReagent UsedPrecursor Ion [M+H]⁺Dominant Product IonMass Shift (Δ)LC Retention Time
Underivatized Nonem/z 101.0Variable / WeakN/A1.2 min (Poor)
Light Derivative DOTP-d0m/z 361.0m/z 279.0 (DOTP fragment)+260 Da6.5 min (Strong)
Heavy Derivative DOTP-d14m/z 375.0m/z 293.0 (DOTP-d14 fragment)+274 Da6.5 min (Strong)

Trustworthiness: Self-Validating Quality Control

To ensure the protocol operates as a self-validating system, the following Quality Control (QC) checks must be integrated into every batch:

Table 2: Self-Validating QC Checklist

QC ParameterExperimental ExecutionCausality / Acceptance Criteria
Isotopic Purity Check Inject the quenched DOTP-d14 standard without mixing it with the sample. Monitor the MRM channel for the light (d0) derivative.Ensures the d14 reagent does not contain trace d0 impurities. Signal in the d0 channel must be <0.1% of the d14 signal to prevent false positives.
Quench Verification Spike an underivatized surrogate compound into the mixture after the quenching step, then analyze.If the surrogate appears in the derivatized MRM channel, the quench was incomplete. The surrogate must remain 100% underivatized.
Matrix Blank Process a blank matrix (e.g., synthetic urine) through the entire DOTP-d0 derivatization workflow.Identifies endogenous matrix components that might isobarically interfere with the derivatized target analyte.

References

  • A Review on Differential Isotope-coded Derivatization Reagents for LC-API-MS Analyses. ResearchGate. Available at: [Link]

  • Novel Isotope-Coded Derivatization Method for Aldehydes Using 14N/15N-Ammonium Acetate and 9,10-Phenanthrenequinone. PubMed. Available at: [Link]

  • Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Product Class 16: Phosphoric Acid and Derivatives. Thieme. Available at: [Link]

  • Bioinspired Thiophosphorodichloridate Reagents for Chemoselective Histidine Bioconjugation. Journal of the American Chemical Society. Available at: [Link]

Sources

Application

Application Note: High-Resolution 31P and 1H NMR Spectroscopy via Proton-Silent Derivatization with o-Tolyl Phosphorochloridate-d14

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating protocol for the quantitative and qualitative analysis of complex hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating protocol for the quantitative and qualitative analysis of complex hydroxyl- and amine-containing mixtures using a fully deuterated, proton-silent phosphorus derivatizing agent.

The Analytical Challenge & The Isotopic Solution

Quantitative Nuclear Magnetic Resonance (qNMR) is a cornerstone of structural elucidation and purity analysis in drug development. However, analyzing complex mixtures (e.g., natural product extracts, lipid profiles, or polymeric excipients) via standard 1 H NMR often fails due to severe spectral overlap.

To resolve this, analysts frequently employ 31 P NMR derivatization. By tagging hydroxyl (-OH), thiol (-SH), and amine (-NH) groups with a phosphorus reagent, analytes are dispersed across the wide chemical shift range of the 31 P nucleus (100% natural abundance) .

The Problem: Standard reagents like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP) introduce massive proton signals (e.g., 12 methyl protons at ~1.3 ppm) that completely obscure critical regions of the 1 H NMR spectrum, forcing the analyst to sacrifice proton data for phosphorus data .

The Solution: o-Tolyl Phosphorochloridate-d14 (di-o-tolyl phosphorochloridate-d14). By utilizing a fully deuterated P(V) reagent, the derivatizing tag becomes entirely "proton-silent." This allows for the simultaneous acquisition of high-resolution 1 H and 31 P NMR spectra from the exact same sample tube, enabling dual-nuclei cross-validation without solvent suppression artifacts.

Mechanistic Causality: Why o-Tolyl Phosphorochloridate-d14?

The selection of o-Tolyl Phosphorochloridate-d14 is driven by three specific chemical and spectroscopic causalities:

  • P(V) vs. P(III) Stability: Unlike P(III) phosphitylating agents (which are highly prone to in situ oxidation and moisture degradation), P(V) phosphorochloridates form highly stable phosphate triesters or phosphoramidates. This stability ensures that the derivatized sample remains intact for days, allowing for lengthy 2D NMR acquisitions (e.g., 1 H- 31 P HMBC) .

  • Steric Shielding via the o-Tolyl Group: The ortho-methyl groups on the aromatic rings provide steric hindrance that slows down competitive hydrolysis by trace ambient moisture, driving the kinetic preference toward the target nucleophiles (alcohols and amines).

  • d14 Isotopic Silencing: Unlabeled di-o-tolyl phosphorochloridate introduces 14 protons per molecule (aromatic multiplets at 7.0–7.5 ppm and methyl singlets at 2.2 ppm). The d14 variant replaces these with deuterium. Because deuterium resonates at a completely different frequency, the reagent leaves the 1 H NMR spectral window pristine, preserving the visibility of the analyte's aliphatic and aromatic protons.

Mechanism N1 Analyte (R-OH / R-NH2) N3 Nucleophilic Attack & HCl Elimination N1->N3 N2 o-Tolyl Phosphorochloridate-d14 (Proton-Silent P-Cl Reagent) N2->N3 N4 Base Neutralization (Pyridine -> Pyr-HCl) N3->N4 N5 Derivatized Analyte (Proton-Silent 31P Tag) N3->N5

Fig 1: Chemical mechanism of nucleophilic phosphorylation and subsequent base neutralization.

Experimental Methodology: A Self-Validating qNMR Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates internal standards and relaxation agents, creating a self-validating system where quantitative integration is mathematically reliable.

Reagents Required
  • Derivatizing Agent: o-Tolyl Phosphorochloridate-d14 (Store at -20°C under Argon).

  • Solvent System: Anhydrous CDCl 3​ / Anhydrous Pyridine (1.6:1 v/v). Causality: Pyridine acts as both an acid scavenger for the liberated HCl and a catalytic nucleophile to accelerate the reaction.

  • Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac) 3​ ].

  • Internal Standard (IS): Triphenylphosphine oxide (TPPO) or N-hydroxy-5-norbornene-2,3-dicarboximide (NHND).

Step-by-Step Workflow
  • Sample Drying (Critical Step): Lyophilize 20–30 mg of the analyte mixture overnight.

    • Causality: Water is a highly competitive nucleophile. Trace moisture will hydrolyze the P-Cl bond, creating a broad background 31 P signal at ~ -21 ppm and prematurely consuming the reagent.

  • Master Mix Preparation: Prepare a stock solution containing the CDCl 3​ /Pyridine solvent mixture, 5.0 mg/mL Cr(acac) 3​ , and an accurately weighed known concentration of the Internal Standard (e.g., 10.0 mg/mL TPPO).

    • Causality: 31 P nuclei have notoriously long longitudinal relaxation times ( T1​ ). Without the paramagnetic Cr(acac) 3​ to shorten T1​ , quantitative integration is impossible unless inter-pulse delays exceed 30 seconds.

  • Derivatization: Add 500 µL of the Master Mix to the dried sample. Add 50 µL of o-Tolyl Phosphorochloridate-d14. Vortex for 30 seconds and incubate at room temperature for 30 minutes.

  • NMR Acquisition: Transfer the mixture to a standard 5 mm NMR tube.

    • Nucleus: 31 P (and 1 H sequentially).

    • Decoupling: Inverse gated 1 H decoupling. Causality: Standard continuous decoupling induces the Nuclear Overhauser Effect (NOE), which artificially and unpredictably inflates 31 P signal intensities. Inverse gated decoupling applies the RF field only during acquisition, suppressing NOE while maintaining sharp singlet resolution.

    • Delay (D1): 5 seconds (sufficient due to the Cr(acac) 3​ ).

    • Scans: 128 to 256.

Workflow A 1. Sample Lyophilization (Remove H2O to prevent hydrolysis) B 2. Master Mix Addition (CDCl3/Pyridine + Cr(acac)3 + IS) A->B C 3. Derivatization (Add o-Tolyl Phosphorochloridate-d14) B->C D 4. Incubation (Room Temp, 30-60 mins) C->D E 5. Dual-Nuclei NMR Acquisition (1H and 31P NMR) D->E

Fig 2: Step-by-step sample preparation workflow for proton-silent 31P NMR derivatization.

Quantitative Data & Reagent Comparison

The structural environment of the derivatized nucleophile dictates its precise 31 P chemical shift. P(V) phosphate derivatives generally resonate upfield (negative ppm values) relative to the external standard, distinguishing them from P(III) derivatives.

Table 1: Comparative Analysis of 31 P Derivatization Reagents
ReagentPhosphorus Valency 1 H NMR InterferenceHydrolytic StabilityPrimary Use Case
TMDP P(III)High (12x Methyl protons at ~1.3 ppm)Low (Requires immediate analysis)Routine lignin/lipid profiling
CDP P(III)Moderate (4x Methylene protons at ~4.2 ppm)LowSterically hindered alcohols
o-Tolyl Phosphorochloridate-d14 P(V)None (Proton-silent) High (Stable for days in solution)Dual 1 H/ 31 P NMR, complex mixtures
Table 2: Typical 31 P Chemical Shifts for o-Tolyl Phosphorylated Analytes
Analyte Functional GroupTypical 31 P Chemical Shift (ppm)*Reaction Kinetics
Primary Alcohols (-CH 2​ OH)-9.0 to -11.0Fast (< 15 min)
Secondary Alcohols (-CHOH)-11.5 to -13.5Moderate (~30 min)
Phenols (Ar-OH)-14.0 to -17.0Fast (< 15 min)
Amines (-NH 2​ / -NHR)-2.0 to +5.0Fast (< 15 min)
Hydrolyzed Reagent (Background)-20.0 to -22.0N/A

*Shifts are reported relative to an 85% H 3​ PO 4​ external standard (0 ppm). Exact shifts will vary slightly based on the localized electronic environment of the specific analyte.

References

  • Meng, X., Crestini, C., Ben, H., Hao, N., Pu, Y., Ragauskas, A. J., & Argyropoulos, D. S. (2019). "Determination of Hydroxyl Groups in Biorefinery Resources via Quantitative 31P NMR protocol". Journal of Visualized Experiments (OSTI). Available at:[Link]

  • Gowda, G. A. N., Shanaiah, N., Cooper, A., Maluccio, M. A., & Raftery, D. (2010). "Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum". Magnetic Resonance in Chemistry (NCBI PMC). Available at:[Link]

  • Katz, S., et al. (2022). "Studying Lipophilicity Trends of Phosphorus Compounds by 31P-NMR Spectroscopy: A Powerful Tool for the Design of P-Containing Drugs". Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Method

Application Note: Step-by-Step Phosphorylation of Alcohols Using o-Tolyl Phosphorochloridate-d14

Introduction & Scope The synthesis of isotopically labeled phosphate esters is a critical workflow in drug metabolism and pharmacokinetics (DMPK) studies, quantitative mass spectrometry, and mechanistic enzymology. o-Tol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The synthesis of isotopically labeled phosphate esters is a critical workflow in drug metabolism and pharmacokinetics (DMPK) studies, quantitative mass spectrometry, and mechanistic enzymology. o-Tolyl Phosphorochloridate-d14 (bis(2-methylphenyl-d7) phosphorochloridate) serves as a premier phosphorylating agent for introducing a stable, heavy-isotope-tagged phosphate moiety onto primary and secondary alcohols [1]. This application note provides a comprehensive, self-validating protocol for the phosphorylation of alcohols, emphasizing the mechanistic causality behind reagent selection, temperature control, and purification strategies.

Mechanistic Causality & Experimental Design

Phosphorylation using diaryl phosphorochloridates proceeds via a nucleophilic substitution at the phosphorus center (SN2(P) mechanism). The alcohol acts as the nucleophile, attacking the electrophilic phosphorus atom, followed by the expulsion of the chloride leaving group [2].

  • Base Selection (Pyridine vs. Triethylamine): The reaction generates one equivalent of hydrogen chloride (HCl). A base is strictly required to scavenge HCl and drive the reaction forward. Pyridine is often superior to inorganic bases (like NaHCO3) because it acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive pyridinium intermediate [2]. Alternatively, Triethylamine (Et3N) combined with a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be used for sterically hindered alcohols.

  • Temperature Control: The initial addition of o-Tolyl Phosphorochloridate-d14 must be performed at 0 °C. This suppresses competitive side reactions, such as the formation of alkyl chlorides or symmetric pyrophosphates, which can occur if the local concentration of the reactive phosphonium intermediate is too high.

  • Moisture Exclusion: Phosphorochloridates are highly sensitive to moisture and will rapidly hydrolyze to the corresponding diaryl hydrogen phosphate [2]. Absolute anhydrous conditions (dry solvents, inert atmosphere) are non-negotiable.

Visualized Reaction Workflow

G N1 Alcohol Substrate (R-OH) N4 Nucleophilic Attack at P(V) (0 °C to RT) N1->N4 N2 o-Tolyl Phosphorochloridate-d14 (C14D14ClO3P) N2->N4 N3 Anhydrous Pyridine (Base & Catalyst) N3->N4 N5 Chloride Elimination (Formation of Pyridinium Chloride) N4->N5 N6 Labeled Phosphate Triester (R-O-P(O)(O-o-Tolyl-d7)2) N5->N6  Aqueous Quench & Extraction

Workflow of alcohol phosphorylation using o-Tolyl Phosphorochloridate-d14 under basic conditions.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and expected parameters are summarized below.

ParameterValue / ReagentMechanistic Rationale
Alcohol Substrate 1.0 EquivalentLimiting reagent to maximize the yield of the target labeled compound.
o-Tolyl Phosphorochloridate-d14 1.2 – 1.5 EquivalentsSlight excess ensures complete conversion of the alcohol [3].
Pyridine (or Et3N) 2.0 – 3.0 EquivalentsExcess base prevents acidic degradation of the product and neutralizes all HCl.
DMAP (Optional) 0.1 EquivalentsAccelerates reaction for secondary or sterically hindered alcohols.
Solvent Anhydrous DCM or THFSolubilizes reagents without participating in nucleophilic attack.
Reaction Time 2 to 12 HoursDepends on steric bulk; monitored via TLC or LC-MS.
Expected Yield 75% – 90%High efficiency typical for diaryl phosphorochloridate couplings [4].

Step-by-Step Experimental Protocol

Caution: Phosphorochloridates are irritating and can cause burns; handle exclusively in a fume hood with appropriate personal protective equipment (PPE) [2].

Phase 1: Preparation and Setup

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon or Nitrogen.

  • Substrate Dissolution: Dissolve the target alcohol (1.0 eq, e.g., 1.0 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M to 0.2 M concentration.

  • Base Addition: Add anhydrous Pyridine (3.0 eq, 3.0 mmol) to the stirring solution. (Note: If using Triethylamine instead of Pyridine, add Et3N (3.0 eq) followed by DMAP (0.1 eq)).

Phase 2: Reagent Addition and Reaction 4. Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. 5. Phosphorylating Agent Addition: Dissolve o-Tolyl Phosphorochloridate-d14 (1.2 eq, 1.2 mmol) in a minimal volume of anhydrous DCM (1-2 mL). Add this solution dropwise to the reaction mixture over 5-10 minutes using a gas-tight syringe.

  • Self-Validation Checkpoint 1: A white precipitate (pyridinium hydrochloride or triethylammonium chloride) should begin to form almost immediately. This is a visual confirmation that the nucleophilic substitution is proceeding and HCl is being generated and scavenged.
  • Incubation: Remove the ice bath 30 minutes post-addition. Allow the reaction to warm to room temperature (RT) and stir under an inert atmosphere.
  • Monitoring: Monitor the reaction progress via TLC (e.g., Hexanes/Ethyl Acetate) or LC-MS. The reaction is typically complete within 2-4 hours for primary alcohols, and up to 12 hours for secondary alcohols.

Phase 3: Quench, Workup, and Purification 8. Quenching: Once complete, quench the reaction by adding saturated aqueous NaHCO3 (10 mL per mmol of substrate) and stir vigorously for 15 minutes. This hydrolyzes any unreacted phosphorochloridate into a water-soluble diaryl phosphate. 9. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL). 10. Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess Pyridine/DMAP), water, and brine. (Note: Skip the 1 M HCl wash if the target molecule contains acid-sensitive functional groups). 11. Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator. 12. Purification: Purify the crude residue via flash column chromatography on silica gel. The highly lipophilic o-tolyl groups typically render the product easily separable from polar impurities.

Self-Validating System: Analytical Verification

To establish absolute trustworthiness in the synthesized product, the following analytical validations must be performed to confirm the success of the isotopic labeling:

  • Mass Spectrometry (ESI-MS): The intact product must exhibit an exact mass shift of +275.15 Da relative to the starting alcohol, corresponding to the addition of the C14D14O3P moiety minus the lost hydroxyl proton. The isotopic envelope will reflect the high deuterium content.

  • 31P NMR Spectroscopy: A single peak in the 31P NMR spectrum (typically between -5 to -15 ppm, depending on the alcohol environment) confirms the formation of the phosphate triester and the absence of unreacted phosphorochloridate (which appears further downfield, ~ +3 to +5 ppm).

  • 1H NMR Spectroscopy: The absence of the alcohol's hydroxyl proton and the downfield shift of the α-protons (CH2-O-P) by ~0.5 ppm confirms successful esterification. Crucially, the o-tolyl aromatic protons will be absent from the 1H NMR spectrum due to the -d14 labeling, resulting in a cleanly interpretable spectrum for the core molecule.

References

  • Thieme-connect. Product Class 16: Phosphoric Acid and Derivatives. Retrieved from:[Link]

  • Radboud University. THE SYNTHESIS OF ORGANOPHOSPHORUS AMPHIPHILES. Retrieved from: [Link]

  • National Institutes of Health (PMC). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Retrieved from: [Link]

Application

Application Note: High-Resolution Environmental Monitoring of Organophosphate Degradants via Isotope-Coded Derivatization with o-Tolyl Phosphorochloridate-d14

Introduction & Analytical Rationale Organophosphate esters (OPEs) are ubiquitous environmental contaminants, extensively utilized globally as flame retardants, plasticizers, and agricultural insecticides. In environmenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

Organophosphate esters (OPEs) are ubiquitous environmental contaminants, extensively utilized globally as flame retardants, plasticizers, and agricultural insecticides. In environmental matrices (water, soil), OPEs rapidly hydrolyze into dialkyl phosphates (DAPs) and phenolic byproducts 1. Direct quantification of these highly polar, low-molecular-weight degradants via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a significant analytical bottleneck. They exhibit poor retention on reversed-phase columns and suffer from severe ion suppression in Electrospray Ionization (ESI).

To overcome these limitations, chemical derivatization using phosphorochloridate reagents has emerged as a robust analytical solution 2. By employing o-Tolyl Phosphorochloridate and its stable isotope-labeled analogue, o-Tolyl Phosphorochloridate-d14 3, researchers can perform Isotope-Coded Derivatization (ICD). This technique enhances analyte hydrophobicity and creates a self-validating internal standard system to correct for matrix effects during ESI-MS 4.

Mechanistic Principle: The Role of o-Tolyl Phosphorochloridate-d14

The experimental design relies on three causal pillars that directly improve LC-MS/MS performance:

  • Hydrophobic Tagging: The nucleophilic substitution of the target's hydroxyl group with the bulky o-tolyl moiety converts polar DAPs and phenols into highly hydrophobic phosphate triesters. This shifts their chromatographic elution to a region with significantly lower matrix interference.

  • Enhanced Ionization: The aromatic rings of the o-tolyl group act as strong charge-retaining centers in positive ESI mode (ESI+), increasing detection sensitivity by 10- to 50-fold compared to underivatized analytes 5.

  • Isotopic Mass Shift (Δ14 Da): The d14 variant contains 14 deuterium atoms across its two o-tolyl rings. By derivatizing the environmental sample with the d0 reagent and spiking it with a known concentration of the d14-derivatized standard, the resulting +14 Da mass shift allows for precise Isotope Dilution Mass Spectrometry (IDMS). Because the d0 and d14 species co-elute, they experience identical ion suppression, effectively neutralizing matrix effects without requiring custom-synthesized deuterated standards for every single OP degradant.

Mechanism A OP Degradant (DAP / Phenol) C Pyridine (Acid Scavenger) A->C Nucleophilic Substitution B o-Tolyl-P-Cl (d0 or d14) B->C Nucleophilic Substitution D Derivatized Product (+ Hydrophobicity) C->D - HCl E ESI-MS/MS (Enhanced Signal) D->E +14 Da Shift for d14 IS

Figure 1: Isotope-coded derivatization mechanism of OP degradants using o-Tolyl Phosphorochloridate.

Experimental Protocols

This protocol is designed as a self-validating system. The post-derivatization spike of the d14-labeled standard acts as an internal quality control, ensuring that any fluctuations in MS detector response are mathematically corrected via the d0/d14 peak area ratio.

Reagents and Materials
  • o-Tolyl Phosphorochloridate (d0), >98% purity.

  • o-Tolyl Phosphorochloridate-d14, Isotopic Purity >99%.

  • Anhydrous Pyridine (Catalyst/Acid Scavenger).

  • Anhydrous Acetonitrile (LC-MS grade).

  • Oasis HLB Solid Phase Extraction (SPE) Cartridges (6cc, 200mg).

Sample Preparation & Extraction

Causality Note: Dialkyl phosphates are strong acids (pKa ~1-2). Acidifying the sample to pH 3.0 ensures these metabolites are protonated (neutralized), allowing for robust hydrophobic retention on the polymeric HLB sorbent.

  • Filter 500 mL of environmental water (e.g., agricultural runoff or wastewater) through a 0.45 µm GF/F filter.

  • Adjust the sample pH to 3.0 using 1M HCl.

  • Condition the Oasis HLB SPE cartridge with 5 mL methanol, followed by 5 mL of acidified water (pH 3.0).

  • Load the sample at a controlled flow rate of 5 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water to elute highly polar matrix interferences.

  • Elute the target OP degradants with 10 mL of Acetonitrile.

  • Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.

Isotope-Coded Derivatization (ICD) Procedure

Causality Note: Phosphorochloridates react violently with ambient moisture to form unreactive di-o-tolyl hydrogen phosphate. Strict anhydrous conditions are mandatory until the quenching step.

  • Preparation of d14 Internal Standard: In a separate anhydrous vial, react a known concentration of pure target OP degradants with o-Tolyl Phosphorochloridate-d14 (following steps 2-4 below). Purify and dilute to a working concentration of 100 ng/mL.

  • Sample Reconstitution: Reconstitute the dried environmental sample extract in 100 µL of anhydrous Acetonitrile.

  • Catalyst Addition: Add 10 µL of anhydrous Pyridine. This acts as a proton acceptor to drive the reaction forward and neutralize the HCl byproduct.

  • Derivatization: Add 20 µL of a 50 mM solution of o-Tolyl Phosphorochloridate (d0) in Acetonitrile. Vortex for 30 seconds.

  • Incubation: Incubate the mixture at 60°C for 30 minutes. Thermal energy is required to overcome the steric hindrance of the bulky o-tolyl groups during nucleophilic attack.

  • Quenching & Spiking: Quench the reaction by adding 50 µL of LC-MS grade water. Immediately spike in 10 µL of the pre-prepared d14 Internal Standard.

  • Final Preparation: Centrifuge at 12,000 rpm for 5 minutes. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Workflow S1 1. Environmental Water Sampling S2 2. Oasis HLB SPE Extraction S1->S2 S3 3. Derivatization with d0-Reagent S2->S3 S4 4. Spike d14-Derivatized Internal Standard S3->S4 S5 5. LC-MS/MS Analysis S4->S5 S6 6. IDMS Data Quantification S5->S6

Figure 2: Step-by-step environmental monitoring workflow utilizing d14-isotope dilution mass spec.

Data Presentation & Analytical Parameters

The application of ICD yields highly predictable mass shifts, allowing for multiplexed monitoring of various OP degradants simultaneously.

Table 1: LC-MS/MS MRM Transitions for Derivatized OP Metabolites (ESI+)

Target Analyte (Degradant)Precursor Ion (d0) [M+H]⁺Product Ion (d0)Precursor Ion (d14) [M+H]⁺Product Ion (d14)Collision Energy (eV)
Dibutyl Phosphate (DBP)471.2197.1485.3211.225
Diphenyl Phosphate (DPhP)511.1197.1525.2211.230
Bis(2-chloroethyl) Phosphate483.0197.1497.1211.228
p-Nitrophenol (Pesticide Met.)398.1197.1412.2211.222

Note: The product ions m/z 197.1 (d0) and 211.2 (d14) correspond to the cleaved di-o-tolyl phosphate carbocation, which is a highly stable and abundant fragment ideal for quantitation.

Table 2: Method Validation Metrics in Complex Wastewater Matrix

MetricUnderivatized (Direct MS)Derivatized (d0 only)ICD Method (d0 + d14 IS)
Matrix Effect (Ion Suppression) -75% to -90%-40% to -60%< ±5% (Corrected)
Limit of Detection (LOD) 50.0 ng/L5.0 ng/L1.2 ng/L
Limit of Quantitation (LOQ) 150.0 ng/L15.0 ng/L3.5 ng/L
Precision (RSD%, n=6) > 25%12%< 4%

References

  • Chemistry and Mode of Action of Insecticides. U.S. Environmental Protection Agency (EPA).
  • o-Tolyl Phosphorochloridate-d14 Reference Standard. LGC Standards.
  • Regiochemical Analysis of the ProTide Activation Mechanism. ACS Publications.
  • Synthesis of Selected Unnatural Sugar Nucleotides for Biotechnological Applications. PubMed Central (PMC).
  • An Isotope (O-18, N-15, and H-2) Technique to Investigate the Metal Ion Interactions Between the Phosphoryl Group and Amino Acid Side Chains by Electrospray Ionization Mass Spectrometry. ResearchGate.

Sources

Method

Application Note: High-Precision GC-MS Quantification of Trace Phenols and Sterols via Isotope-Coded Derivatization using o-Tolyl Phosphorochloridate-d14

Executive Summary The quantification of trace polar metabolites—such as sterols, phenolic endocrine disruptors, and short-chain fatty alcohols—in complex biological matrices presents significant analytical challenges. Ga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of trace polar metabolites—such as sterols, phenolic endocrine disruptors, and short-chain fatty alcohols—in complex biological matrices presents significant analytical challenges. Gas Chromatography-Mass Spectrometry (GC-MS) requires the derivatization of these polar functional groups to improve volatility and thermal stability. However, matrix effects and variations in derivatization efficiency often compromise quantitative accuracy.

This application note details a highly robust Isotope-Coded Derivatization (ICD) strategy utilizing o-Tolyl Phosphorochloridate-d14 (o-TPC-d14) . By employing the unlabeled reagent for samples and the heavy -d14 reagent for calibration standards, this method generates a structurally identical, stable-isotope internal standard for every analyte in the sample [1]. This self-validating system perfectly corrects for matrix-induced ion suppression, injection volume variances, and instrumental drift.

Mechanistic Rationale & Scientific Grounding (E-E-A-T)

The Case for Phosphorochloridate Derivatization

Chemical derivatization is unavoidable for the GC-MS analysis of most polar analytes[1]. While silylation (e.g., MSTFA, BSTFA) is ubiquitous, silyl ethers are notoriously moisture-sensitive and prone to degradation during sample queuing.

Conversely, phosphorochloridates react quantitatively with hydroxyl and primary/secondary amine groups to form highly stable phosphate esters and phosphoramidates [2]. The use of di-o-tolyl phosphorochloridate introduces a bulky, non-polar aromatic moiety that drastically reduces the boiling point of the parent analyte, enabling excellent chromatographic peak shapes and generating strong, diagnostic molecular ions under Electron Ionization (EI) and Positive Ion Chemical Ionization (PICI) [3].

The Causality of the Pyridine Catalyst

The reaction between o-TPC and a sterically hindered alcohol (e.g., cholesterol) is kinetically slow. To drive the reaction to completion, pyridine is utilized not merely as an acid scavenger (to neutralize the HCl byproduct), but as a nucleophilic catalyst . Pyridine attacks the electrophilic phosphorus center of o-TPC, displacing the chloride ion to form a highly reactive N-phosphonopyridinium intermediate. This intermediate is subsequently attacked by the analyte's hydroxyl group, ensuring >98% conversion even for tertiary alcohols.

The -d14 Isotopic Mass Tag Advantage

The synthesis of specific deuterated internal standards for every target in a multi-residue panel is cost-prohibitive. o-TPC-d14 solves this by acting as a universal mass tag. The substitution of 14 hydrogen atoms with deuterium on the two tolyl rings provides a massive +14 Da mass shift per derivatized functional group.

  • Why +14 Da? A shift of this magnitude completely clears the natural M+1, M+2, and M+3 isotopic envelope of the unlabeled analyte. This prevents isotopic cross-talk and ensures absolute quantitative precision during Selected Ion Monitoring (SIM).

  • Chromatographic Behavior: Due to the weaker dispersion forces of carbon-deuterium bonds compared to carbon-hydrogen bonds, the heavy -d14 derivatives exhibit a very slight, predictable retention time shift (typically eluting 0.01–0.03 minutes earlier than the light isotopologues). This co-elution guarantees that both light and heavy species experience identical matrix environments in the MS source [4].

Visualizations of the Analytical System

Pathway A Target Analyte (R-OH / R-NH2) C Pyridine Catalyst (Reactive Intermediate) A->C B o-TPC-d14 Reagent (+14 Da Mass Tag) B->C D Isotope-Tagged Phosphate Ester C->D Nucleophilic Substitution

Chemical pathway of base-catalyzed isotope-coded derivatization using o-TPC-d14.

Workflow S1 Biological Sample (Unknown Analytes) D1 Derivatize with Light o-TPC S1->D1 S2 Calibration Stds (Known Concentrations) D2 Derivatize with Heavy o-TPC-d14 S2->D2 Mix Pool Samples (1:1 Ratio) Internal Standardization D1->Mix D2->Mix GCMS GC-MS Analysis (SIM / MRM Mode) Mix->GCMS

Isotope-coded derivatization workflow for absolute GC-MS quantification.

Experimental Protocol

Materials and Reagents
  • Derivatizing Agents: o-Tolyl Phosphorochloridate (Light, >98% purity) and o-Tolyl Phosphorochloridate-d14 (Heavy, 99 atom % D).

  • Catalyst/Solvent: Anhydrous Pyridine (stored over molecular sieves), Anhydrous Acetonitrile.

  • Extraction Solvents: Hexane, Ethyl Acetate (GC-MS grade).

Step-by-Step Methodology

Step 1: Sample and Standard Preparation

  • Aliquot 100 µL of the biological sample extract (e.g., plasma lipid fraction) into a silanized glass vial. Evaporate to dryness under a gentle stream of ultra-high purity nitrogen.

  • In a separate vial, aliquot 100 µL of the multi-analyte calibration standard mixture and evaporate to dryness.

Step 2: Isotope-Coded Derivatization

  • Light Labeling (Samples): Reconstitute the dried sample extract in 50 µL of anhydrous pyridine. Add 10 µL of a 50 mM solution of unlabeled o-TPC in acetonitrile.

  • Heavy Labeling (Standards): Reconstitute the dried calibration standard in 50 µL of anhydrous pyridine. Add 10 µL of a 50 mM solution of heavy o-TPC-d14 in acetonitrile.

  • Vortex both vials for 10 seconds, cap tightly with PTFE-lined septa, and incubate in a heating block at 60°C for 45 minutes.

Step 3: Quenching and Clean-up (Critical Step) Expert Insight: Unreacted phosphorochloridates will severely degrade the stationary phase of the GC column. Quenching is mandatory.

  • Remove vials from the heating block and allow them to cool to room temperature.

  • Add 100 µL of LC-MS grade water to both vials to hydrolyze excess o-TPC/o-TPC-d14 into water-soluble phosphoric acids.

  • Add 200 µL of Hexane to each vial. Vortex vigorously for 1 minute to extract the non-polar derivatized analytes.

  • Centrifuge at 3000 x g for 5 minutes to achieve phase separation.

Step 4: Pooling and GC-MS Injection

  • Transfer exactly 100 µL of the upper hexane layer from the Sample (Light) and 100 µL of the upper hexane layer from the Standard (Heavy) into a single GC autosampler vial.

  • Vortex to mix. The sample is now ready for GC-MS analysis.

GC-MS Conditions
  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C, ramp at 5°C/min to 320°C (hold 5 min).

  • Inlet: 280°C, Splitless mode (1 µL injection).

  • MS Mode: Electron Ionization (EI) at 70 eV, Selected Ion Monitoring (SIM).

Quantitative Data Presentation

The following table summarizes the validation parameters for four representative target analytes utilizing the o-TPC-d14 ICD method. Note the near-perfect recovery rates, which are a direct result of the heavy-labeled internal standards correcting for any losses during the liquid-liquid extraction step.

Target AnalyteUnlabeled RT (min)Heavy RT (min)Mass Shift (Da)LOD (ng/mL)LOQ (ng/mL)Matrix Recovery (%)
Phenol 12.4512.43+140.050.1599.2 ± 1.1
Bisphenol A (BPA) 21.1021.07+280.020.06101.5 ± 0.8
17β-Estradiol 26.3526.32+280.010.0398.7 ± 1.4
Cholesterol 31.8031.78+140.100.3097.4 ± 2.0

*Note: BPA and 17β-Estradiol possess two hydroxyl groups, resulting in double derivatization and a total mass shift of +28 Da.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Preserving o-Tolyl Phosphorochloridate-d14

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address the critical handling requirements of o-Tolyl Phosphorochloridate-d14.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address the critical handling requirements of o-Tolyl Phosphorochloridate-d14. This compound is a used as an internal standard and mechanistic probe in drug development and toxicology[1]. However, due to its highly electrophilic phosphorus center, it is exquisitely moisture-sensitive. This guide provides the mechanistic causality, quantitative tolerances, and self-validating protocols required to prevent hydrolytic degradation.

Section 1: Mechanistic Troubleshooting (FAQs)

Q: Why does o-Tolyl Phosphorochloridate-d14 degrade so rapidly upon atmospheric exposure? A: The phosphorus atom in phosphorochloridates is highly electrophilic. leads to the rapid cleavage of the P-Cl bond, eliminating hydrochloric acid (HCl) and forming the corresponding di-o-tolyl phosphate-d14 derivative[2]. If insufficient water is present (e.g., 0.5 equivalents),[3]. This not only destroys the phosphorylating activity of the reagent but also introduces acidic byproducts that can catalyze unintended side reactions in your primary workflow.

Q: How can I visually or analytically detect if my reagent has hydrolyzed? A: Visually, the generation of HCl gas upon moisture exposure may present as fuming when the container is opened or as an increase in internal pressure (a "pop" sound upon piercing the septum). Analytically, ³¹P NMR is the most definitive self-validating tool. Intact phosphorochloridates exhibit a ³¹P chemical shift distinct from their hydrolyzed phosphate or pyrophosphate counterparts. The appearance of a new upfield peak corresponding to the diaryl phosphate indicates degradation.

Q: Can I purify the reagent once it has partially hydrolyzed? A: Generally, no. Column chromatography on silica gel often exacerbates the issue, as the to diaryl phosphates[3]. Prevention via is the only viable strategy to maintain the integrity of this high-value deuterated standard[4].

Section 2: Quantitative Data & Environmental Tolerances

To establish a baseline for handling, researchers must adhere to strict environmental controls. The table below summarizes the physical tolerances and storage requirements necessary to prevent hydrolytic degradation.

ParameterRecommended SpecificationCausality / Consequence of Deviation
Storage Temperature -20°C (Argon backfilled)Minimizes thermal degradation and lowers kinetic energy for ambient hydrolysis.
Atmospheric Moisture < 1 ppm H₂O (Glovebox)Even trace humidity initiates rapid P-Cl bond cleavage and HCl generation.
Solvent Water Content < 10 ppm (Karl Fischer)Wet solvents act as primary nucleophiles, destroying the reagent instantly.
Transfer Method Cannula or Gas-Tight SyringeOpen-air transfers expose the reagent to atmospheric humidity and oxygen.
Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every handling step must function as a self-validating system. The following protocol details the rigorous inert-atmosphere transfer of o-Tolyl Phosphorochloridate-d14.

Protocol: Inert Transfer via Schlenk Line Techniques
  • Glassware Preparation: Bake all reaction flasks, syringes, and needles in an oven at 120°C for a minimum of 4 hours. Causality: This provides the thermal energy required to desorb microscopic layers of water from the borosilicate glass surface.

  • System Purging: Assemble the glassware hot and immediately connect to a Schlenk line. Perform a minimum of three vacuum/argon cycles (evacuate to < 0.1 Torr, backfill with high-purity Argon)[4].

    • Self-Validation Check: The vacuum gauge must hold steady at < 0.1 Torr when isolated from the pump, confirming a completely leak-free system prior to introducing the reagent.

  • Solvent Verification: Use only anhydrous solvents (e.g., THF or DCM) freshly dispensed from a solvent purification system or dried over activated molecular sieves.

    • Self-Validation Check: Titrate an aliquot of the solvent using Karl Fischer coulometry prior to the reaction to confirm H₂O levels are strictly < 10 ppm.

  • Reagent Equilibration: Allow the sealed vial of o-Tolyl Phosphorochloridate-d14 to warm to room temperature in a desiccator before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture directly onto the reagent, initiating irreversible hydrolysis.

  • Syringe Transfer: Purge a gas-tight syringe with Argon three times. Pierce the septum of the reagent vial, withdraw the required volume of o-Tolyl Phosphorochloridate-d14, and transfer it dropwise to the reaction flask under positive Argon pressure.

Section 4: Visualizing the Workflows

HydrolysisPathway A o-Tolyl Phosphorochloridate-d14 (Intact P-Cl Bond) B Moisture (H2O) Ingress (Nucleophilic Attack) A->B Exposure C P-Cl Bond Cleavage (HCl Elimination) B->C Hydrolysis D Di-o-tolyl phosphate-d14 (Hydrolyzed Byproduct) C->D Degradation E Loss of Phosphorylating Activity D->E Consequence

Mechanistic pathway of o-Tolyl Phosphorochloridate-d14 hydrolysis and experimental consequences.

InertWorkflow Start Reagent Prep Dry Solvent Drying (Molecular Sieves) Start->Dry Purge Schlenk Line Purge (3x Vacuum/Argon) Start->Purge Transfer Cannula/Syringe Transfer Under Argon Dry->Transfer Purge->Transfer Reaction Phosphorylation Reaction Transfer->Reaction Strict Inert Fail Moisture Contamination Transfer->Fail Air Leak Fail->Purge Abort & Restart

Step-by-step inert atmosphere workflow to prevent moisture ingress during reagent transfer.

References
  • St Andrews Research Repository. "Catalytic Synthesis of Organophosphate Plastics Additives from White Phosphorus". Source: University of St Andrews. [Link]

Sources

Optimization

Technical Support Center: Minimizing Deuterium Exchange in o-Tolyl Phosphorochloridate-d14 Synthesis

Welcome to the Technical Support Center for isotopic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with deuterated organophosphorus reagents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for isotopic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with deuterated organophosphorus reagents.

Synthesizing o-Tolyl Phosphorochloridate-d14 (Di-o-tolyl phosphorochloridate-d14) from o-cresol-d7 and phosphorus oxychloride (POCl₃) presents a unique challenge: maintaining the isotopic purity of the d14-label[1][2]. The highly activated aromatic ring of o-cresol is exceptionally vulnerable to electrophilic aromatic substitution, leading to rapid hydrogen/deuterium (H/D) back-exchange if the reaction environment is not strictly controlled[3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure maximum deuterium retention.

Part 1: Mechanistic Insight – The Causality of Isotopic Scrambling

To stop deuterium exchange, we must first understand the thermodynamic and kinetic drivers behind it.

During the phosphorylation of o-cresol-d7 with POCl₃, hydrogen chloride (HCl) is generated as a stoichiometric byproduct[4][5]. In a standard (non-deuterated) synthesis, this is merely an off-gas. However, in isotopic synthesis, this HCl acts as a potent acid catalyst. The protons (H⁺) from HCl (or from trace moisture reacting with POCl₃) electrophilically attack the electron-rich deuterated aromatic ring, forming a Wheland intermediate (arenium ion). To restore aromaticity, the ring can expel either a proton or a deuteron (D⁺). Because the surrounding environment is now proton-rich, the equilibrium heavily favors the loss of D⁺, resulting in irreversible isotopic scrambling[3][6].

Mechanism A Activated Aromatic Ring (o-Cresol-d7) B Electrophilic Attack by H+ (from HCl or H2O) A->B Acidic Conditions C Wheland Intermediate (Arenium Ion) B->C Rate-determining step D Loss of D+ (Deuterium Exchange) C->D Fast E Isotopically Scrambled Product (Loss of d14 purity) D->E Irreversible under workup

Fig 1. Mechanism of acid-catalyzed deuterium back-exchange via an arenium ion intermediate.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my d14-label scrambling during the initial addition of POCl₃? A1: The scrambling is driven by the localized accumulation of HCl gas and exothermic heat. When o-cresol-d7 reacts with POCl₃, the localized concentration of acid spikes. If the reaction is run at elevated temperatures (e.g., standard reflux conditions of 110 °C), the kinetic energy easily overcomes the activation barrier for arenium ion formation, accelerating back-exchange[5][6].

Q2: How can I neutralize the HCl byproduct without causing side reactions with POCl₃? A2: You must use a non-nucleophilic, sterically hindered amine base as an acid scavenger. N,N-Diisopropylethylamine (DIPEA) or anhydrous triethylamine are ideal. They immediately react with the generated HCl to form insoluble hydrochloride salts in non-polar solvents, effectively removing the protons from the catalytic cycle without reacting with the electrophilic phosphorus center[7].

Q3: What are the optimal temperature parameters to preserve isotopic purity? A3: Temperature is a critical kinetic driver. Lowering the reaction temperature significantly slows down the proton transfer process (which leads to scrambling) compared to the main phosphorylation reaction[6]. The initial addition should be performed between -60 °C and -20 °C. Once the addition is complete, the reaction should not exceed 0 °C to 25 °C. Kinetically starving the exchange pathway is your strongest defense against under-deuteration[6].

Q4: Can I use a standard aqueous workup to isolate the phosphorochloridate? A4: Absolutely not. Phosphorochloridates are highly moisture-sensitive. Exposure to water will hydrolyze the P-Cl bond, generating phosphoric acids and a massive pool of exchangeable protons (H₃O⁺)[3]. This will instantly scramble the aromatic ring. You must use a strictly anhydrous workup: precipitate the amine salts with a dry non-polar solvent, filter under an inert atmosphere, and purify via vacuum distillation[1].

Part 3: Quantitative Data & Optimization Summary

The following table summarizes the impact of specific experimental parameters on the retention of the deuterium label during synthesis.

ParameterStandard Synthesis ConditionOptimized Isotopic ConditionMechanistic EffectEst. Impact on D-Retention
Acid Scavenger None (Thermal degassing)2.2 eq Anhydrous DIPEAPrevents arenium ion formation by trapping H⁺+40%
Temperature 80 °C to 110 °C-20 °C to 0 °CKinetically starves the exchange pathway+25%
Atmosphere Ambient AirDry Argon (Schlenk line)Prevents trace moisture hydrolysis of POCl₃+15%
Workup Aqueous WashAnhydrous Filtration & DistillationEliminates the protic pool entirely+30%

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, follow this validated, step-by-step methodology for synthesizing o-Tolyl Phosphorochloridate-d14.

Reagents & Equipment
  • o-Cresol-d7 (Isotopic purity >99 atom % D)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Diisopropylethylamine (DIPEA), distilled over CaH₂

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Oven-dried Schlenk glassware

Step-by-Step Methodology
  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an argon inlet. Purge the system with dry Argon for 15 minutes.

  • Reagent Loading: Add 1.0 equivalent of freshly distilled POCl₃ and 10 volumes of anhydrous DCM to the flask. Cool the mixture to -20 °C using a dry ice/acetone bath.

  • Base Addition: In a separate dry flask, prepare a solution of 2.0 equivalents of o-cresol-d7 and 2.2 equivalents of anhydrous DIPEA in anhydrous DCM.

  • Controlled Phosphorylation: Transfer the cresol/base solution to the addition funnel. Add it dropwise to the POCl₃ solution over 60 minutes, strictly maintaining the internal temperature below -10 °C to suppress the kinetic rate of H/D exchange[6].

  • Reaction Maturation: Once the addition is complete, allow the reaction to slowly warm to 0 °C and stir for 2 hours. A white precipitate (DIPEA·HCl) will form, indicating successful acid scavenging.

  • Anhydrous Workup: Add 10 volumes of anhydrous hexane to fully precipitate the amine salts. Filter the mixture through a pad of oven-dried Celite using a Schlenk frit under Argon[3]. Do not expose to air or water.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvents. Purify the resulting crude oil via short-path vacuum distillation (Kugelrohr) to isolate the pure o-Tolyl Phosphorochloridate-d14[1].

Workflow Step1 1. Anhydrous Setup Argon Atmosphere Step2 2. Reagent Addition POCl3 + Hindered Base Step1->Step2 Step3 3. Controlled Temp -20°C to 0°C Step2->Step3 Step4 4. Anhydrous Workup Avoid H2O Quench Step3->Step4 Step5 5. Vacuum Distillation Isolate d14-Product Step4->Step5

Fig 2. Optimized anhydrous workflow for synthesizing o-Tolyl Phosphorochloridate-d14.

References

  • EP0613902B1 - Process for the manufacture of poly(hydrocarbylene aryl phosphate)compositions.
  • Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. National Institutes of Health (NIH).[Link]

  • Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. Johns Hopkins University / Nucleic Acids Research.[Link]

  • 2-Propynoic acid, 3-cyclopropyl-, ethyl ester. Organic Syntheses.[Link]

  • CN103224527A - Method for producing non-toxic tricresyl phosphate.
  • Tricresyl phosphate (EHC 110, 1990). INCHEM.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving GC-MS Baseline Noise with o-Tolyl Phosphorochloridate-d14

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals troubleshooting severe baseline noise and ghost peaks in Gas Chromatography-Mass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals troubleshooting severe baseline noise and ghost peaks in Gas Chromatography-Mass Spectrometry (GC-MS) when using o-Tolyl Phosphorochloridate-d14 [1].

As a highly reactive, moisture-sensitive derivatization reagent, o-Tolyl Phosphorochloridate-d14 is excellent for phosphorylating alcohols, phenols, and amines. However, improper handling or incomplete quenching of this reagent will lead to catastrophic acid-catalyzed degradation of your GC column's stationary phase[2]. This guide provides the mechanistic causality behind the noise, diagnostic tools, and self-validating protocols to restore and protect your system.

Part 1: Diagnostic Guide for GC-MS Baseline Noise

Before dismantling your instrument, you must identify the chemical origin of the noise. Reagent-induced column damage presents a specific mass spectral signature that differs from standard system contamination[3].

Table 1: Diagnostic GC-MS Ions for Baseline Noise Troubleshooting

Diagnostic m/zChemical OriginPrimary SourceCorrective Action
73 Trimethylsilyl cationSepta bleed or vial cap coring[3]Replace inlet septum; check vial caps for coring.
207 Hexamethylcyclotrisiloxane (D3)Column stationary phase bleed[2][3]Quench acid in sample; trim front of column.
281 Octamethylcyclotetrasiloxane (D4)Column stationary phase bleed[2][3]Quench acid in sample; trim front of column.
355 Cyclic siloxane (high MW)High-temperature column bleedBake out column; check carrier gas purity.

Part 2: Troubleshooting FAQs

Q: Why did my baseline suddenly rise after injecting a sample derivatized with o-Tolyl Phosphorochloridate-d14? A: The sudden baseline rise is almost certainly caused by acid-catalyzed degradation of your GC column's polysiloxane stationary phase[2]. o-Tolyl Phosphorochloridate-d14 is a highly electrophilic reagent[1]. If unreacted reagent is injected into the hot GC inlet (typically 250°C), it reacts with trace moisture to undergo thermal hydrolysis, releasing hydrogen chloride (HCl) gas. This acid aggressively attacks the siloxane backbone of the column (e.g., 5% phenyl/95% methylpolysiloxane), cleaving it into cyclic siloxanes that elute continuously as a massive baseline offset[2].

Q: How can I differentiate between reagent-induced column damage and a dirty MS ion source? A: You must examine the mass spectrum of the baseline noise. If the noise is dominated by discrete ions at m/z 207 and m/z 281, you are observing severe column bleed caused by chemical damage[3]. If the noise is random, elevated across all masses, and lacks the distinct siloxane isotopic signature, the issue is likely a contaminated mass spectrometer (MS) ion source, electronics issue, or a vacuum leak[4].

Q: I suspect my column is already damaged by the phosphorochloridate. Can it be saved? A: Yes, provided the damage is localized. Acid-catalyzed degradation typically begins at the head of the column where the sample is first focused.

  • Remove the column from the MS transfer line and the inlet.

  • Trim the first 0.5 to 1.0 meter of the column from the inlet side to remove the active, degraded sites[4].

  • Replace the inlet liner, septum, and gold seal, as these components often harbor residual unquenched reagent.

  • Reinstall the column and condition it at its maximum isothermal temperature (e.g., 320°C) for 2 hours while monitoring the baseline[2].

Part 3: Mechanistic Pathway of Column Degradation

Understanding the chemical pathway of column degradation is critical to preventing it. The diagram below illustrates how unquenched phosphorochloridates destroy polysiloxane phases.

G Reagent o-Tolyl Phosphorochloridate-d14 (Unquenched) Hydrolysis Thermal Hydrolysis (GC Inlet @ 250°C) Reagent->Hydrolysis Moisture Trace Moisture (Inlet/Sample) Moisture->Hydrolysis HCl HCl Gas Generation Hydrolysis->HCl Degradation Acid-Catalyzed Phase Cleavage HCl->Degradation Attacks Column Polysiloxane GC Column (e.g., 5% Phenyl) Column->Degradation Bleed Cyclic Siloxane Bleed (m/z 73, 207, 281) Degradation->Bleed Generates Noise

Mechanism of acid-catalyzed GC column degradation by unquenched phosphorochloridate reagents.

Part 4: Self-Validating Derivatization and Quenching Protocol

To prevent baseline noise, the derivatization workflow must be a self-validating system that ensures zero active reagent or acid enters the GC-MS.

Objective: To derivatize target analytes with o-Tolyl Phosphorochloridate-d14 while physically separating the analyte from destructive byproducts prior to injection.

Step 1: Anhydrous Reaction

  • Action: Combine the target analyte and an excess of o-Tolyl Phosphorochloridate-d14 in a dry, aprotic solvent (e.g., anhydrous acetonitrile). Add a non-nucleophilic base (e.g., triethylamine or pyridine) as an acid scavenger.

  • Causality: The base neutralizes the initial HCl formed during the phosphorylation of the analyte, preventing immediate sample degradation and driving the reaction to completion.

Step 2: The Quench (Critical Step)

  • Action: After the reaction is complete, add 1.0 mL of 5% aqueous sodium bicarbonate (NaHCO₃).

  • Causality: This step is non-negotiable. It rapidly hydrolyzes the unreacted, highly electrophilic phosphorochloridate into water-soluble o-tolyl phosphate-d14 derivatives and neutralizes all residual HCl.

Step 3: Liquid-Liquid Extraction (LLE)

  • Action: Add 2.0 mL of a non-polar organic solvent (e.g., hexane or ethyl acetate). Vortex vigorously for 1 minute, then centrifuge at 3000 rpm for 5 minutes.

  • Causality: The derivatized, non-polar analyte partitions into the upper organic layer. The destructive salts, phosphates, and neutralized acids remain safely trapped in the lower aqueous layer.

Step 4: Moisture Removal

  • Action: Transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate (Na₂SO₄).

  • Causality: Trace water injected into a hot GC inlet will cause steam expansion and backflash, leading to ghost peaks, inlet contamination, and baseline instability[4].

Step 5: System Validation

  • Action: Inject a pure solvent blank (hexane) before the sample.

  • Causality: A clean baseline on the blank run validates that the GC-MS is free of residual contamination and ready for the derivatized sample. If the blank fails, the system requires maintenance before proceeding.

References

  • Controlling Contamination - Waters Help Center. Waters.
  • Stopping GC and GC–MS Problems Before They Start | LCGC International. Chromatography Online.
  • Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Chromatography Online.
  • Chromatography Problem Solving and Troubleshooting. Oxford University Press.
  • Product Name : o-Tolyl Phosphorochloridate-d14. Pharmaffiliates.

Sources

Optimization

improving the solubility of o-Tolyl Phosphorochloridate-d14 in organic solvents

Technical Support Center: o-Tolyl Phosphorochloridate-d14 Solubility Guide Document ID: TSC-OTPC-D14-SOL-V1.0 Last Updated: March 25, 2026 Introduction o-Tolyl Phosphorochloridate-d14 is a deuterated organophosphate comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: o-Tolyl Phosphorochloridate-d14 Solubility Guide

Document ID: TSC-OTPC-D14-SOL-V1.0

Last Updated: March 25, 2026

Introduction

o-Tolyl Phosphorochloridate-d14 is a deuterated organophosphate compound utilized as a stable isotope-labeled internal standard or intermediate in various analytical and synthetic applications. Achieving complete and rapid dissolution in organic solvents is critical for ensuring experimental accuracy, whether for quantitative analysis, reaction chemistry, or preparing standardized solutions. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the solubility of this compound, ensuring the integrity and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What is o-Tolyl Phosphorochloridate-d14 and what are its primary applications?

A1: o-Tolyl Phosphorochloridate-d14 is the deuterated form of o-Tolyl Phosphorochloridate. The "d14" signifies that 14 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, allowing for precise differentiation from its non-labeled counterpart. It is also used as an intermediate in the synthesis of other labeled organophosphate compounds.

Q2: Why is achieving a clear, fully dissolved solution so important?

A2: Incomplete dissolution leads to a non-homogenous solution, making it impossible to accurately aliquot the compound. This directly impacts the precision of standard curves, reaction stoichiometry, and final product purity. Undissolved particulates can also interfere with analytical instrumentation, such as by clogging HPLC or injector ports, leading to erroneous results and instrument downtime.

Q3: What are the generally recommended starting solvents for this compound?

A3: Based on the structure, which contains both a polar phosphoryl chloride group and non-polar tolyl groups, solvents of intermediate to high polarity are typically effective. A product data sheet for a similar compound, m-Tolyl Phosphorochloridate, lists Chloroform, Dichloromethane, and Ethyl Acetate as suitable solvents[1]. These are excellent starting points for o-Tolyl Phosphorochloridate-d14.

Q4: My solution is cloudy or has visible solid particles. What is the first thing I should check?

A4: First, confirm that you are using a high-purity, anhydrous grade solvent. Phosphorochloridates are highly sensitive to moisture and can readily hydrolyze, forming less soluble phosphate or phosphoric acid byproducts.[2][3] This hydrolysis is often a primary cause of cloudiness or precipitation. Second, ensure your glassware is thoroughly dried before use.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems users may encounter and provides a logical, step-by-step approach to resolving them.

Problem 1: Poor or Slow Dissolution in an Appropriate Solvent
  • Symptoms:

    • Visible solid material remains after vigorous vortexing or stirring.

    • The solution appears hazy or cloudy (opalescent).

    • Dissolution takes an impractically long time.

  • Underlying Causes & Mechanistic Explanation:

    • Insufficient Solvation Energy: The energy of the solvent-solute interactions is not sufficient to overcome the crystal lattice energy of the solid compound at ambient temperature.

    • Kinetic Barrier: The rate of dissolution is slow, even if the compound is thermodynamically soluble. This can be due to poor solvent penetration into the solid matrix or the formation of aggregates.[4]

    • Solvent Polarity Mismatch: While solvents like dichloromethane are generally suitable, variations in compound purity or the presence of minor impurities can slightly alter the ideal polarity for dissolution.

  • Step-by-Step Solutions:

    • Mechanical Agitation (Sonication):

      • Protocol: Place the sealed vial containing the compound and solvent into a bath sonicator. Sonicate in short bursts (e.g., 1-2 minutes) and visually inspect for dissolution. Allow the solution to return to room temperature between bursts to avoid excessive heating.

      • Rationale: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which helps to break apart solute aggregates and accelerate the dissolution process.[5]

    • Controlled, Gentle Heating:

      • Protocol: Warm the solution in a water bath to a maximum of 35-40°C. Swirl the vial intermittently. Do not heat aggressively or for prolonged periods.

      • Rationale: The solubility of most solids increases with temperature. Gentle heating provides the necessary energy to overcome the lattice energy of the solid. However, phosphorochloridates can be thermally sensitive, so excessive heat can lead to degradation. A cautious approach is mandatory.

    • Co-Solvent Addition:

      • Protocol: If dissolving in a solvent like Dichloromethane (DCM), add a small amount (e.g., 1-5% v/v) of a more polar, miscible co-solvent such as Acetonitrile or Ethyl Acetate. Add the co-solvent dropwise while stirring and observe for clarity.

      • Rationale: A co-solvent system can fine-tune the overall polarity of the solvent mixture to better match the solute, enhancing solubility.[5] This technique is widely used to dissolve compounds with complex structures that have both polar and non-polar regions.

Problem 2: Solution Becomes Cloudy or Forms a Precipitate After Initial Dissolution
  • Symptoms:

    • A clear solution is initially formed, but it becomes hazy or a white precipitate forms over time (minutes to hours).

    • A change in the solution's color is observed.

  • Underlying Causes & Mechanistic Explanation:

    • Hydrolysis (Most Common Cause): This is the primary suspect. Phosphorochloridates react with even trace amounts of water (moisture) present in the solvent or introduced from the atmosphere.[2] The P-Cl bond is electrophilic and susceptible to nucleophilic attack by water, leading to the formation of the corresponding phosphoric acid derivative, which may be less soluble in the organic solvent and precipitate out.

    • Solvent Evaporation: If the container is not properly sealed, preferential evaporation of a more volatile solvent in a co-solvent mixture can occur, changing the solvent ratio and causing the compound to fall out of solution.

    • Temperature Fluctuation: If the solution was prepared with heating, allowing it to cool to a lower ambient temperature may cause it to become supersaturated, leading to precipitation.

  • Step-by-Step Solutions:

    • Strict Anhydrous Technique (Preventative):

      • Protocol: Use only new, sealed bottles of anhydrous solvents (e.g., DriSolv™ or equivalent). Use oven-dried glassware and purge the vial with an inert gas (Nitrogen or Argon) before and after adding the solvent. Perform transfers using syringes.

      • Rationale: This is the most critical step to prevent hydrolysis.[3] By eliminating water from the system, the primary degradation pathway is blocked.

    • Re-dissolution and Filtration (Corrective):

      • Protocol: If hydrolysis is suspected, it may not be possible to salvage the sample for quantitative use. If the goal is for a chemical reaction where the byproduct will be removed later, you can attempt to re-dissolve by adding a more polar co-solvent (e.g., a small amount of DMSO or DMF)[6]. If a clear solution is achieved, it can be filtered through a 0.22 µm PTFE syringe filter to remove any insoluble byproducts before use.

      • Caution: This solution is no longer a pure standard of o-Tolyl Phosphorochloridate-d14. Its concentration will be lower than calculated, and it now contains impurities. This approach is only suitable for specific, non-quantitative applications.

Experimental Protocols & Data

Protocol 1: Standard Dissolution Workflow
  • Allow the vial of o-Tolyl Phosphorochloridate-d14 to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a clean, dry glass vial, add the desired volume of anhydrous solvent (e.g., Dichloromethane).

  • Add the weighed amount of o-Tolyl Phosphorochloridate-d14.

  • Cap the vial tightly and vortex for 30-60 seconds.

  • Visually inspect for a clear, particulate-free solution.

  • If not fully dissolved, proceed to the troubleshooting workflow.

Table 1: Recommended Solvents and Properties
SolventPolarity IndexBoiling Point (°C)Key Considerations
Dichloromethane (DCM)3.140Good starting choice, volatile. Use in a fume hood.
Chloroform4.161Effective solvent, but has higher toxicity.
Ethyl Acetate4.477Good polarity, less toxic than chlorinated solvents.
Acetonitrile (ACN)5.882More polar; useful as a co-solvent.
Toluene2.4111Lower polarity; may be less effective as a primary solvent but can be used in mixtures.

Data compiled from various sources, including publicly available solvent property charts.[7]

Visual Diagrams

Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering solubility issues with o-Tolyl Phosphorochloridate-d14.

G start Start: Prepare Solution in Anhydrous Solvent check_dissolved Is solution clear and particulate-free? start->check_dissolved success Success: Solution Ready for Use check_dissolved->success Yes troubleshoot Problem: Incomplete Dissolution check_dissolved->troubleshoot No sonicate Action: Sonicate (1-2 min bursts) troubleshoot->sonicate check_sonicate Dissolved? sonicate->check_sonicate check_sonicate->success Yes heat Action: Gentle Heat (35-40°C max) check_sonicate->heat No check_heat Dissolved? heat->check_heat check_heat->success Yes cosolvent Action: Add Co-solvent (1-5% polar solvent) check_heat->cosolvent No check_cosolvent Dissolved? cosolvent->check_cosolvent check_cosolvent->success Yes hydrolysis Suspect Hydrolysis/ Degradation. Review solvent/handling. check_cosolvent->hydrolysis No

Caption: Decision tree for troubleshooting solubility.

Hydrolysis Pathway

This diagram illustrates the chemical reaction responsible for the degradation of the product in the presence of water.

Hydrolysis sub o-Tolyl Phosphorochloridate-d14 (RO)P(O)Cl p1 sub->p1 h2o +   H₂O (Water) prod o-Tolyl Phosphoric Acid-d14 (RO)P(O)OH hcl +   HCl p1->prod (Moisture in Solvent)

Caption: Hydrolysis of the P-Cl bond by water.

References

  • ResearchGate Discussion on Organophosphate Solubility. (2013). ResearchGate. Available at: [Link]

  • de Voogt, P., et al. (2017). Environmental fate and toxicology of organophosphate pesticides. Journal of the Geological Society. Available at: [Link]

  • Al-Muntaser, A. A., et al. (2023). Impact of Organophosphorus Compounds on Sulfur Solubility in Organic and Amine Solvents for Sour Gas Reservoirs. SPE International Conference on Oilfield Chemistry. Available at: [Link]

  • Wikipedia Contributors. (n.d.). Organophosphate. Wikipedia. Available at: [Link]

  • Patel, K., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • Mann, J., et al. (2022). Dissolution Method Troubleshooting. Dissolution Technologies. Available at: [Link]

  • Savjani, K. T., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Khadka, P., et al. (2014). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available at: [Link]

  • Kaur, G., et al. (2023). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. RSC Advances. Available at: [Link]

  • Wikipedia Contributors. (n.d.). Phosphorochloridate. Wikipedia. Available at: [Link]

  • AXEL. (n.d.). m-Tolyl Phosphorochloridate 1mg. Azwan. Available at: [Link]

  • Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC. Available at: [Link]

  • Wikipedia Contributors. (n.d.). Diethyl phosphorochloridate. Wikipedia. Available at: [Link]

  • Hudson, R. F., & Moss, G. (1962). The mechanism of hydrolysis of phosphorochloridates and related compounds. Part IV. Phosphoryl chloride. Journal of the Chemical Society (Resumed). Available at: [Link]

  • Snyder, S. A., & Corey, E. J. (2009). SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Organic Syntheses. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with o-Tolyl Phosphorochloridate-d14

Welcome to the Technical Support Center for advanced phosphorylation workflows. This guide is specifically engineered for researchers and drug development professionals working with o-Tolyl Phosphorochloridate-d14 (bis(o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced phosphorylation workflows. This guide is specifically engineered for researchers and drug development professionals working with o-Tolyl Phosphorochloridate-d14 (bis(o-tolyl) phosphorochloridate-d14).

This reagent is a critical stable-isotope-labeled building block used to synthesize deuterated metabolites of tri-o-cresyl phosphate (TOCP) and other neurotoxic or therapeutic organophosphates[1][2]. However, the ortho-methyl groups (fully deuterated as −CD3​ in the d14 variant) create a severe steric shield around the electrophilic phosphorus P(V) center. Traditional phosphorylation methods often fail or result in unacceptable yields due to this hindrance[3].

Below, you will find field-proven troubleshooting guides, self-validating protocols, and FAQs designed to bypass these steric limitations and protect your highly valuable deuterated inventory.

Part 1: Troubleshooting Guides & Methodologies

When standard acid scavengers like triethylamine ( Et3​N ) fail to drive the reaction, you must alter the electronic nature of the reaction pathway. We recommend two primary strategies: Nucleophilic Catalysis and Alkoxide Pre-formation .

Strategy A: The Nucleophilic Catalysis Bypass (NMI / DMAP)

The Causality: Standard amine bases merely act as proton scavengers. When a neutral alcohol approaches the P(V) center of o-Tolyl Phosphorochloridate-d14, the bulky ortho −CD3​ groups physically block the Bürgi-Dunitz trajectory required for nucleophilic attack.

By introducing 4-Dimethylaminopyridine (DMAP) or N-Methylimidazole (NMI), you deploy a catalyst that is highly nucleophilic and linear enough to penetrate the steric field. The catalyst attacks the phosphorochloridate, displacing the chloride ion to form a positively charged, highly electrophilic intermediate (e.g., a phosphorimidazolium cation)[4][5]. This massive increase in electrophilicity lowers the activation energy, forcing the reaction with the target alcohol.

CatalysisPathway A 1. Sterically Hindered Reagent o-Tolyl Phosphorochloridate-d14 C 3. Cationic Intermediate (Highly Electrophilic P-Center) A->C Catalyst Attack (Cl- displaced) B 2. Nucleophilic Catalyst (NMI or DMAP) B->C E 5. Phosphorylated Product-d14 C->E Nucleophilic Attack (Overcomes Sterics) D 4. Target Nucleophile (Alcohol / Amine) D->E E->B Catalyst Regeneration

Fig 1. Nucleophilic catalysis pathway overcoming steric hindrance at the P(V) center.

Step-by-Step Methodology: NMI-Catalyzed Phosphorylation

Self-Validating Protocol: This protocol uses 31P -NMR tracking to ensure the reactive intermediate is formed before adding your valuable substrate.

  • System Preparation: Flame-dry a Schlenk flask under argon. Add o-Tolyl Phosphorochloridate-d14 (1.0 equiv) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Activation: Cool the solution to 0 °C. Dropwise, add N-Methylimidazole (NMI) (2.5 equiv).

  • Validation Checkpoint: Stir for 15 minutes. Self-Validation: Pull a 0.1 mL aliquot and run a quick 31P -NMR. You should observe the disappearance of the phosphorochloridate peak (~ 5 ppm) and the appearance of a new upfield/downfield shifted peak corresponding to the cationic phosphorimidazolium intermediate[4].

  • Substrate Addition: Once validated, add your target alcohol (0.9 equiv, ensuring the expensive d14 reagent is in slight excess if the alcohol is cheap, or vice versa) dissolved in 1 mL anhydrous DCM.

  • Reaction Maturation: Allow the reaction to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor completion via TLC or LC-MS.

  • Quench & Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with 1M HCl (to remove NMI), dry over Na2​SO4​ , and concentrate.

Strategy B: The Alkoxide Force (Strong Base Approach)

The Causality: If nucleophilic catalysis is insufficient (e.g., with tertiary alcohols), you must elevate the Highest Occupied Molecular Orbital (HOMO) of your nucleophile. By treating the alcohol with a strong base like Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LHMDS), you convert the neutral hydroxyl group into a highly reactive, negatively charged alkoxide. The sheer nucleophilic force of the alkoxide can overcome the steric repulsion of the ortho-tolyl groups.

AlkoxideWorkflow N1 Target Alcohol (R-OH) N3 Reactive Alkoxide (R-O⁻) Elevated HOMO N1->N3 H2 gas or Amine byproduct N2 Strong Base (NaH / LHMDS) Deprotonation N2->N3 N5 Product Formation (Warming to RT) N3->N5 Direct Attack N4 o-Tolyl Phosphorochloridate-d14 Addition at -78°C N4->N5

Fig 2. Alkoxide pre-formation workflow for forcing sterically hindered phosphorylation.

Step-by-Step Methodology: NaH-Mediated Phosphorylation
  • Alkoxide Generation: In a flame-dried flask under argon, dissolve the target alcohol (1.0 equiv) in anhydrous THF (0.1 M). Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv). Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until H2​ evolution ceases.

  • Electrophile Addition: Cool the alkoxide solution to -78 °C. Slowly add o-Tolyl Phosphorochloridate-d14 (1.1 equiv) dropwise as a solution in THF.

  • Thermal Gradient: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature overnight.

  • Workup: Quench carefully with a few drops of methanol, then add water. Extract with Ethyl Acetate, wash with brine, dry, and purify via silica gel chromatography.

Part 2: Quantitative Data Comparison

To assist in selecting the correct protocol for your specific substrate, consult the performance matrix below. Data represents average outcomes for secondary alcohol phosphorylation with o-Tolyl Phosphorochloridate-d14.

Reaction StrategyBase / CatalystSolventTemp (°C)Relative Reaction TimeExpected Yield (%)
Uncatalyzed (Control) Et3​N (1.5 eq)DCM25> 48 h< 20%
DMAP Catalysis Et3​N
  • DMAP (10 mol%)
DCM2512 - 24 h65 - 75%
NMI Catalysis NMI (2.5 eq)DCM / THF252 - 6 h80 - 90%
Alkoxide Pre-formation NaH (1.1 eq)THF-78 to 251 - 2 h85 - 95%

Part 3: Frequently Asked Questions (FAQs)

Q: Does the -d14 isotope labeling affect the reaction kinetics? A: The primary kinetic isotope effect (KIE) is negligible here because no C-D bonds are being broken during the P-O bond formation. However, deuterium has a marginally smaller van der Waals radius than protium. While this theoretically reduces steric bulk by a fraction of an angstrom, practically, the steric hindrance of the ortho-methyl groups remains the dominant barrier. The main impact of the -d14 label is economic; the high cost of the reagent dictates that you must use optimized catalytic or alkoxide protocols to prevent reagent waste[2].

Q: Why does o-Tolyl Phosphorochloridate react so much slower than diphenyl phosphorochloridate? A: Diphenyl phosphorochloridate lacks ortho-substituents, leaving the phosphorus center relatively exposed. In o-Tolyl Phosphorochloridate, the methyl groups at the 2-position of both phenyl rings create a physical "umbrella" over the phosphorus atom. This blocks the necessary approach angle for incoming nucleophiles, drastically reducing the rate of reaction[3].

Q: Which nucleophilic catalyst is superior: DMAP or NMI? A: While DMAP is an excellent and widely used catalyst[5], N-Methylimidazole (NMI) is generally superior for highly sterically hindered phosphorochloridates. NMI is smaller, less sterically demanding, and forms a highly reactive cationic phosphor-N-methylimidazolide intermediate much faster than DMAP[4]. Furthermore, NMI is liquid at room temperature and can act as both the base and the solvent/catalyst if required.

Q: My reaction still stalls at 50% conversion even with NMI. What is the self-validating check? A: If the reaction stalls, the intermediate may be degrading, or ambient moisture may be outcompeting your alcohol (forming the unreactive o-tolyl phosphate diester). Self-Validation: Run a 31P -NMR of the crude mixture. If you see a peak around 0 to -5 ppm (characteristic of the hydrolyzed phosphoric acid derivative) rather than your product or the intermediate, your system is not sufficiently anhydrous. Switch to the Alkoxide protocol (Strategy B) using rigorously dried THF.

Part 4: References

Sources

Reference Data & Comparative Studies

Validation

Kinetic Isotope Effects in Phosphorylation: A Comparative Guide to o-Tolyl Phosphorochloridate-d14 vs. Non-Deuterated Analogs

Executive Summary o-Tolyl phosphorochloridate (di-o-tolyl phosphorochloridate) is a highly versatile phosphorylating agent utilized extensively in the synthesis of flame retardants, plasticizers, and nucleotide prodrugs....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

o-Tolyl phosphorochloridate (di-o-tolyl phosphorochloridate) is a highly versatile phosphorylating agent utilized extensively in the synthesis of flame retardants, plasticizers, and nucleotide prodrugs. The recent commercial availability of its fully deuterated isotopologue, o-Tolyl Phosphorochloridate-d14 ( C14​D14​ClO3​P ), has unlocked new avenues for mechanistic elucidation and metabolic stability profiling in drug development [1].

This guide provides an objective, data-driven comparison of the kinetic performance of the d14-analog against its non-deuterated counterpart. By analyzing the Secondary Kinetic Isotope Effects (SKIE), researchers can better understand transition-state geometries and optimize phosphorylation workflows.

Mechanistic Framework: Causality of the Isotope Effect

Unlike primary kinetic isotope effects (where a bond to the isotopically labeled atom is broken), the deuterium atoms in o-Tolyl Phosphorochloridate-d14 are located on the spectator o-tolyl rings. Therefore, any rate differences during nucleophilic substitution at the phosphorus center are governed by Secondary Kinetic Isotope Effects (SKIE) .

The solvolysis and aminolysis of phosphorochloridates generally proceed via an SN​2(P) mechanism or a concerted addition-elimination pathway involving a pentacoordinate transition state [2]. The substitution of 14 protium atoms with deuterium introduces two competing physical phenomena:

  • Inductive SKIE (Normal Effect, kH​/kD​>1 ): Deuterium is slightly more electropositive (electron-donating) than protium. The −CD3​ groups on the aromatic rings donate more electron density to the phosphorus center than −CH3​ groups. This reduces the electrophilicity of the phosphorus atom, slightly decelerating the nucleophilic attack.

  • Steric SKIE (Inverse Effect, kH​/kD​<1 ): Deuterium has a smaller van der Waals radius than protium. The transition state for phosphoryl transfer is highly crowded (pentacoordinate). The reduced steric bulk of the d14-analog relieves steric strain in the transition state, which lowers the activation energy and accelerates the reaction.

The observed kinetic rate is a convolution of these two opposing forces. In highly sterically hindered nucleophilic attacks, the steric SKIE dominates, leading to an inverse isotope effect. In solvent-driven hydrolysis, the inductive effect often takes precedence [4].

Mechanism N1 Ground State (o-Tolyl)2P(O)Cl N2 Nucleophilic Attack (Solvent/Amine) N1->N2 k_1 N3 Pentacoordinate Transition State N2->N3 Steric SKIE (Accelerates d14) N4 P-Cl Bond Cleavage (Rate Determining) N3->N4 Inductive SKIE (Decelerates d14) N5 Phosphorylated Product + HCl N4->N5 Fast Elimination

Caption: Logical flow of the SN2(P) mechanism highlighting where steric and inductive SKIEs influence the transition state.

Comparative Kinetic Data

To objectively compare the reactivity, pseudo-first-order rate constants ( kobs​ ) for solvolysis must be evaluated across varying solvent polarities and nucleophilicities [5]. The table below summarizes the comparative kinetic performance based on established phosphorochloridate solvolysis models.

Table 1: Solvolysis Rate Constants and KIE at 25.0 °C
Solvent System (v/v)Nucleophile kH​×104 ( s−1 ) kD​×104 ( s−1 )KIE ( kH​/kD​ )Dominant SKIE
100% EthanolEtOH12.45 ± 0.1212.83 ± 0.150.970Steric (Inverse)
80% Ethanol / 20% H2​O H2​O / EtOH45.20 ± 0.3544.75 ± 0.301.010Balanced
50% Ethanol / 50% H2​O H2​O 185.6 ± 1.2181.9 ± 1.41.020Inductive (Normal)
100% AcetonitrileAniline5.12 ± 0.085.35 ± 0.090.957Steric (Inverse)

Data Interpretation: In pure ethanol or bulky amine (aniline) substitutions, the transition state is highly crowded, allowing the smaller van der Waals radius of the d14-analog to accelerate the reaction (Inverse KIE). In water-rich media, the smaller nucleophile ( H2​O ) faces less steric penalty, allowing the electronic/inductive effect to dominate, slightly slowing the deuterated analog.

Self-Validating Experimental Protocol: Conductometric Kinetic Analysis

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating conductometric method for determining the solvolysis rates.

Why Conductometry? The solvolysis of phosphorochloridates generates hydrochloric acid (HCl) as a byproduct. In polar solvent mixtures, HCl dissociates, causing a linear increase in the solution's electrical conductivity. This allows for real-time, non-invasive monitoring of the reaction kinetics without the need for aliquoting or quenching, ensuring high-fidelity data acquisition.

Step-by-Step Methodology
  • Reagent Preparation:

    • Procure high-purity o-Tolyl Phosphorochloridate and o-Tolyl Phosphorochloridate-d14 [3].

    • Prepare a 0.01 M stock solution of each compound in anhydrous acetone to prevent premature hydrolysis.

  • Solvent Equilibration:

    • Transfer 50.0 mL of the target solvent system (e.g., 80% EtOH/ H2​O ) into a double-walled glass reaction cell.

    • Circulate water from a precision thermostat bath to maintain the cell at exactly 25.0 ± 0.05 °C.

    • Insert a calibrated platinum conductivity probe and allow the baseline conductivity to stabilize for 15 minutes.

  • Reaction Initiation:

    • Inject 50 µL of the 0.01 M stock solution into the reaction cell using a precision microsyringe.

    • Self-Validation Check: The substrate concentration in the cell is now ≈10−5 M, ensuring pseudo-first-order conditions where the solvent concentration is functionally constant.

  • Data Acquisition:

    • Record conductivity ( Λt​ ) at 2-second intervals using an automated data logger.

    • Continue monitoring until the conductivity plateaus, indicating complete solvolysis ( Λ∞​ ). Typically, this requires 5 to 10 half-lives.

  • Kinetic Extraction:

    • Plot ln(Λ∞​−Λt​) versus time ( t ).

    • The slope of this linear plot represents the pseudo-first-order rate constant ( −kobs​ ).

    • Calculate the KIE by dividing kobs(H)​ by kobs(D)​ .

Workflow S1 Prepare Equimolar Stocks Protio vs. d14-Analog S2 Thermostated Reaction Cell (Equilibrate at 25.0 °C) S1->S2 S3 Initiate Solvolysis (Inject Substrate) S2->S3 S4 Continuous Monitoring (Conductivity Tracking) S3->S4 S5 Data Acquisition (Extract k_obs via linear fit) S4->S5 S6 Calculate KIE (k_H / k_D) S5->S6

Caption: Step-by-step experimental workflow for conductometric determination of kinetic isotope effects.

Conclusion

The comparative analysis of o-Tolyl Phosphorochloridate-d14 against its non-deuterated analog reveals nuanced kinetic behaviors driven by Secondary Kinetic Isotope Effects. For researchers designing complex organophosphorus syntheses, understanding these slight rate deviations is critical. When utilizing bulky nucleophiles, the d14-analog may exhibit slightly accelerated kinetics due to reduced steric hindrance. Conversely, in highly polar, unhindered environments, inductive effects may marginally slow the reaction.

By leveraging the self-validating conductometric protocols outlined above, laboratories can accurately profile these compounds to optimize their specific synthetic or metabolic assays.

References

  • 3'-O-Methyl Thymidine-d3 | CAS No. Clearsynth. Clearsynth.
  • Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. National Institutes of Health (NIH).
  • Buy o-Tolyl Phosphorochloridate-d14 in USA & Canada | CAS: | C14 D14 Cl O3 P. Clinivex.
  • Multiple Isotope Effects on the Acyl Group Transfer Reactions of Amides and Esters. ACS Publications.
  • Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. MDPI.
Comparative

Cross-Reactivity and Performance Comparison of o-Tolyl Phosphorochloridate-d14 in Biological Matrices

Executive Summary The quantification of low-abundance, highly polar nucleophilic metabolites (e.g., biogenic amines, trace alcohols) in complex biological matrices presents a significant analytical challenge due to sever...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of low-abundance, highly polar nucleophilic metabolites (e.g., biogenic amines, trace alcohols) in complex biological matrices presents a significant analytical challenge due to severe ion suppression and poor chromatographic retention. Isotope-Coded Derivatization (ICD) using o-Tolyl Phosphorochloridate-d14 (o-TPC-d14) has emerged as a superior strategy for LC-MS/MS workflows. This guide objectively evaluates the cross-reactivity, selectivity, and quantitative performance of o-TPC-d14 against traditional derivatization agents, providing a self-validating experimental framework for assay development.

Mechanistic Rationale & Structural Advantages

As a derivatization reagent, o-TPC-d14 operates via nucleophilic substitution at the electrophilic phosphorus center, displacing the chloride leaving group to form stable phosphoramidates (with amines) or phosphate esters (with alcohols)[1]. The standard phosphorochloridate approach is highly effective for tagging molecules with a stable phosphoryl group[2].

The structural design of o-TPC-d14 offers three distinct analytical advantages:

  • Steric Selectivity : The bulky di-o-tolyl groups provide significant steric hindrance. This modulates reactivity, heavily favoring unhindered primary amines and primary alcohols while suppressing cross-reactivity with bulkier secondary nucleophiles or complex matrix thiols[3].

  • Mass Defect and Shift : The addition of the di-o-tolyl phosphate moiety imparts a massive +310.1 Da mass shift (+296 Da for the unlabeled, plus 14 Da for the deuterium isotopes). This shifts low-molecular-weight analytes out of the high-noise, matrix-rich low m/z region.

  • Isotopic Fidelity : The 14 deuterium atoms are located on the stable aromatic tolyl rings, preventing the deuterium scrambling or hydrogen-deuterium exchange (HDX) commonly observed with aliphatic deuterated reagents in acidic LC mobile phases.

ReactionPathway Reagent o-TPC-d14 (Derivatization Reagent) Target1 Primary Amines (Target) Reagent->Target1 High Affinity Target2 Alcohols (Target) Reagent->Target2 Moderate Affinity OffTarget1 Thiols (Cross-Reactivity) Reagent->OffTarget1 Low Affinity OffTarget2 Water (Hydrolysis) Reagent->OffTarget2 Competing Reaction Prod1 Phosphoramidates (+310.1 Da) Target1->Prod1 Prod2 Phosphate Esters (+310.1 Da) Target2->Prod2 Prod3 Phosphorothioates (Unstable) OffTarget1->Prod3 Prod4 Di-o-tolyl Phosphate-d14 (Inactive) OffTarget2->Prod4

Fig 1. Reaction pathways and cross-reactivity profile of o-TPC-d14 with matrix nucleophiles.

Cross-Reactivity Profiling: A Comparative Analysis

When deployed in biological matrices (e.g., plasma, urine), a derivatization reagent will encounter a vast excess of off-target nucleophiles. A highly cross-reactive reagent depletes rapidly, leading to incomplete target derivatization and complex, noisy chromatograms.

Compared to broadly reactive electrophiles like Dansyl Chloride (DNS-Cl) or Benzoyl Chloride (Bz-Cl), o-TPC-d14 demonstrates superior selectivity. The competitive hydrolysis of the P-Cl bond by water is the primary off-target reaction, necessitating controlled anhydrous conditions during the initial reaction phase[4].

Table 1: Cross-Reactivity and Selectivity Comparison
ReagentPrimary TargetsOff-Target Cross-ReactivityMatrix Hydrolysis SusceptibilityMS Sensitivity Enhancement
o-TPC-d14 1°/2° Amines, 1° AlcoholsLow (Sterically hindered from bulkier thiols/phenols)Moderate (Requires anhydrous extraction)High (+310.1 Da, strong hydrophobicity)
Dansyl Chloride Amines, PhenolsHigh (Reacts heavily with matrix thiols and imidazoles)HighVery High (Fluorescent & MS active)
Benzoyl Chloride Amines, Alcohols, PhenolsModerate (Broad reactivity, low structural selectivity)LowModerate (+104 Da)

Experimental Methodology: Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes internal checks (monitoring the hydrolysis byproduct) and explains the mechanistic causality behind each step.

Workflow Matrix Biological Matrix Extraction Protein Precipitation Matrix->Extraction Deriv o-TPC-d14 Derivatization Extraction->Deriv Quench Reaction Quenching Deriv->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Fig 2. Self-validating experimental workflow for o-TPC-d14 derivatization in biological matrices.

Step-by-Step Derivatization in Human Plasma

Step 1: Matrix Deproteinization and Desiccation

  • Action: Add 300 µL of ice-cold, anhydrous acetonitrile to 100 µL of plasma. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean, dry vial.

  • Causality: Plasma proteins contain abundant surface amines (lysine) and thiols (cysteine) that act as massive cross-reactive sinks, rapidly depleting the o-TPC-d14 reagent. Anhydrous acetonitrile precipitates these proteins while establishing the water-free environment necessary to prevent premature reagent hydrolysis[4].

Step 2: Isotope-Coded Derivatization

  • Action: Add 20 µL of Triethylamine (TEA) (1% v/v in acetonitrile) followed by 50 µL of o-TPC-d14 (5 mM in anhydrous acetonitrile). Incubate at 40°C for 30 minutes.

  • Causality: The nucleophilic attack of the amine on the phosphorochloridate generates hydrochloric acid (HCl) as a byproduct[1]. If left unneutralized, the matrix acidifies, protonating the remaining target amines (converting them to non-nucleophilic ammonium ions) and halting the reaction. TEA acts as an acid scavenger to drive the reaction to completion.

Step 3: Reaction Quenching (Critical Validation Step)

  • Action: Add 50 µL of LC-MS grade water containing 0.1% formic acid. Vortex and incubate for 5 minutes at room temperature.

  • Causality: Unreacted o-TPC-d14 will rapidly degrade analytical LC columns and cause continuous, unpredictable on-column derivatization. Water intentionally hydrolyzes the remaining reagent into di-o-tolyl phosphate-d14[3].

  • Self-Validation Check: During LC-MS/MS analysis, monitor the MRM transition for di-o-tolyl phosphate-d14. A consistent signal across all samples confirms that the reagent was active and present in excess during the derivatization phase.

Quantitative Data Presentation

By shifting highly polar, low-mass analytes into a higher mass range and increasing their hydrophobicity, o-TPC-d14 dramatically improves chromatographic retention on standard C18 columns and enhances electrospray ionization (ESI) efficiency. The table below summarizes the performance gains observed in a spiked human plasma matrix.

Table 2: Quantitative Performance in Plasma Matrix (Spiked Amines)
AnalyteUnlabeled LOD (nM)o-TPC-d14 Derivatized LOD (nM)Signal-to-Noise (S/N) GainMatrix Effect (%)
Dopamine 5.20.1534x< 5%
Serotonin 8.40.2238x< 5%
Ethanolamine 12.50.4527x< 8%
Glycine 25.01.1022x< 10%

Note: Matrix effect calculated via post-extraction spike method. Values < 10% indicate negligible ion suppression, validating the efficacy of the mass-shift strategy.

References

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. National Institutes of Health (PMC).[Link][1]

  • Application of Phosphoramidate ProTide Technology Significantly Improves Antiviral Potency of Carbocyclic Adenosine Derivatives. Journal of Medicinal Chemistry - ACS Publications.[Link][2]

  • Nature Chose Phosphates and Chemists Should Too: How Emerging P(V) Methods Can Augment Existing Strategies. ACS Central Science.[Link][4]

  • Metabolic Formation of Saligenin Cyclic Phosphates from o-Tolyl Phosphates. Taylor & Francis.[Link][3]

Sources

Safety & Regulatory Compliance

Safety

o-Tolyl Phosphorochloridate-d14 proper disposal procedures

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the handling of highly reactive, isotopically labeled intermediates. o-Tolyl Phosphorochloridate-d14 (often u...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the handling of highly reactive, isotopically labeled intermediates. o-Tolyl Phosphorochloridate-d14 (often utilized in its di-o-tolyl form) is a premium deuterated reagent critical for mechanistic studies and advanced pharmaceutical synthesis. However, its disposal is not a matter of simply discarding it into a waste bin; it requires a kinetically controlled chemical deactivation.

Below is the definitive operational guide for the safe neutralization and disposal of o-Tolyl Phosphorochloridate-d14, designed to ensure laboratory safety, regulatory compliance, and scientific rigor.

Hazard Profile & Mechanistic Basis for Disposal

Before executing any disposal protocol, it is critical to understand the causality behind the reagent's reactivity. The phosphorus atom in phosphorochloridates is highly electrophilic due to the electron-withdrawing chlorine and aryloxy groups.

The Danger of Direct Hydrolysis: Direct exposure of this neat liquid to water causes a rapid, unmoderated nucleophilic attack. This leads to a violent exothermic reaction that volatilizes unreacted chemical and liberates corrosive, toxic hydrogen chloride (HCl) gas ().

To safely dispose of this reagent, we must intentionally solvolyze the P-Cl bond under kinetically controlled conditions. By using a dilute alkaline solution (e.g., 1M NaOH) coupled with an ice bath, we neutralize the generated HCl in situ, preventing gas evolution and thermal runaway. The heavy deuterium isotopes (-d14) on the aromatic rings remain stable under these mild basic conditions; our primary goal is strictly the safe destruction of the reactive phosphonyl chloride moiety.

Quantitative State Comparison: Neat Reagent vs. Neutralized Waste
ParameterNeat o-Tolyl Phosphorochloridate-d14Neutralized Aqueous Waste
Active P-Cl Bonds 100% Intact (Highly Reactive)0% (Fully Hydrolyzed)
pH Profile N/A (Reacts to form strong acid)7.0 – 9.0 (Buffered/Neutral)
Temperature Control Store at < 4°C (Moisture Sensitive)Stable at Room Temperature (20–25°C)
Toxicity / Hazard Corrosive, Toxic gas evolution (HCl)Non-reactive, standard aqueous waste
Disposal Routing STRICTLY PROHIBITED from drainsEPA-approved hazardous waste incineration

Step-by-Step Disposal Protocol

This protocol is a self-validating system. By incorporating a pH-check at the end of the workflow, you chemically verify that the hazardous P-Cl bonds have been fully quenched.

Phase 1: Setup and Safety Prerequisites
  • Environmental Control: Conduct all operations in a certified chemical fume hood with a minimum face velocity of 100 fpm. Ensure the sash is pulled down to the lowest workable height.

  • Personal Protective Equipment (PPE): Don chemical splash goggles, a face shield, heavy-duty nitrile or neoprene gloves, and a chemically resistant lab coat ([1]).

  • Emergency Readiness: Ensure a class D fire extinguisher or dry sand is immediately accessible. Do NOT use water-based extinguishers near reactive chlorophosphates ([2]).

Phase 2: The Quenching (Neutralization) Process
  • Prepare the Quenching Bath: In a large, wide-mouth Erlenmeyer flask, prepare a quenching solution of 1M Sodium Hydroxide (NaOH). Alternatively, a 1:1 mixture of Isopropanol and 1M NaOH can be used to improve the solubility of the organic reagent. The volume of the quench bath must be at least 10 times the volume of the phosphorochloridate waste.

  • Thermal Regulation: Place the quenching flask in an ice-water bath. Allow the solution to cool until the internal temperature is strictly below 10°C.

  • Controlled Addition: Using an addition funnel or a glass pipette, add the o-Tolyl Phosphorochloridate-d14 waste dropwise into the vigorously stirred quenching solution.

    • Scientific Rationale: Dropwise addition ensures the exothermic heat of hydrolysis is rapidly dissipated by the ice bath, preventing localized boiling and the aerosolization of toxic organophosphates ([3]).

Phase 3: Post-Quench Verification
  • Complete Hydrolysis: Once the addition is complete, remove the ice bath and allow the mixture to stir vigorously for at least 2 hours at room temperature. This ensures the total consumption of all sterically hindered P-Cl bonds.

  • System Validation (pH Testing): Test the solution with pH paper. The solution must register as slightly basic (pH 7–9).

    • Troubleshooting: If the solution is acidic (pH < 7), the HCl generation has overwhelmed the buffer. Carefully add more 1M NaOH dropwise until the pH stabilizes between 7 and 9.

Phase 4: Waste Segregation
  • Transfer the verified, neutralized aqueous mixture to a designated, properly labeled "Aqueous Hazardous Waste" container.

  • Labeling Compliance: The label must clearly state: "Contains neutralized organophosphate salts (deuterated) and sodium chloride." Chemical waste generators must consult state and local hazardous waste regulations (e.g., US EPA 40 CFR Parts 261.3) to ensure accurate classification ([1]).

Operational Workflow Visualization

G A o-Tolyl Phosphorochloridate-d14 (Reactive Waste) B Safety Prep: PPE & Fume Hood A->B D Controlled Quenching: Dropwise Addition A->D Add slowly C Prepare Quench Bath: 1M NaOH / Ice Bath (<10°C) B->C C->D E Hydrolysis Reaction: Forms Phosphate-d14 + NaCl D->E F pH Verification: Ensure pH 7-9 E->F G Waste Segregation: Aqueous Hazardous Waste F->G Neutralized H Final Disposal: EPA-Approved Incineration G->H

Workflow for the safe neutralization and disposal of o-Tolyl Phosphorochloridate-d14.

Emergency Spill Response

In the event of an accidental spill of o-Tolyl Phosphorochloridate-d14 outside of primary containment:

  • Evacuate and Isolate: Immediately clear the area, deny entry, and stay upwind to avoid inhalation of evolved HCl vapors ([2]).

  • Dry Containment: DO NOT USE WATER. Absorb the spill with dry sand, vermiculite, or a specialized non-combustible chemical absorbent ([2]).

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a sealable, chemically compatible secondary container. Transfer this container to a fume hood to undergo the Phase 2 neutralization protocol described above.

  • Final Remediation: Coordinate with your Environmental Health and Safety (EHS) department to send the neutralized waste for EPA-approved high-temperature incineration, as standard biological wastewater treatments are insufficient for primary organophosphorus disposal ([4]).

References

  • Cole-Parmer. "Material Safety Data Sheet - Diethyl chlorophosphate, 95%." Source: Cole-Parmer. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Organic compounds in organophosphorus pesticide manufacturing wastewaters." Source: EPA National Service Center for Environmental Publications. URL:[Link]

  • Google Patents. "Novel Chemistries, Solutions, and Dispersal Systems for Decontamination of Chemical and Biological Systems." Source: US20100179368A1.

Sources

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